molecular formula C15H11N9O B1667392 Andolast CAS No. 132640-22-3

Andolast

Cat. No.: B1667392
CAS No.: 132640-22-3
M. Wt: 333.31 g/mol
InChI Key: VXEBMQZDPONDFB-UHFFFAOYSA-N
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Description

ANDOLAST is a small molecule drug with a maximum clinical trial phase of II.
structure in first source

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBMQZDPONDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157682
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-22-3
Record name Andolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Andolast's Mechanism of Action in Mast Cell Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andolast is an anti-inflammatory and anti-allergic agent that has demonstrated significant promise in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its robust mast cell stabilizing properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on mast cells, thereby inhibiting the release of inflammatory mediators. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in the allergic inflammatory cascade.[2] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators.[3][4] These mediators, including histamine, proteases, leukotrienes, prostaglandins, and cytokines, orchestrate the clinical manifestations of allergic diseases by inducing vasodilation, increasing vascular permeability, promoting smooth muscle contraction, and recruiting other immune cells.[2][5] Consequently, stabilizing mast cells to prevent or reduce the release of these mediators is a cornerstone of therapy for allergic conditions.[6] this compound has emerged as a potent mast cell stabilizer, and understanding its precise mechanism of action is crucial for its optimal clinical application and for the development of next-generation anti-allergic therapies.

Core Mechanism of Action: A Multi-pronged Approach

This compound employs a multifaceted strategy to stabilize mast cells, intervening at several key points in the activation cascade. The primary mechanisms identified to date include the inhibition of calcium influx, modulation of pro-inflammatory cytokine synthesis, and selective inhibition of IgE synthesis.[1]

Inhibition of Calcium Influx

A fundamental step in mast cell degranulation is the influx of extracellular calcium ions (Ca2+) following allergen-induced activation.[2] This increase in intracellular calcium is essential for the fusion of cytoplasmic granules containing inflammatory mediators with the cell membrane, leading to their release.[6] this compound's primary mechanism of action involves the blockade of this critical calcium influx, thereby preventing mast cell degranulation.[1] While the precise molecular target for this calcium channel blockade is still under investigation, it is a key initiating event in its stabilizing effect.

Modulation of Pro-inflammatory Cytokine Synthesis

Beyond its immediate impact on degranulation, this compound also exerts a more prolonged anti-inflammatory effect by modulating the synthesis of key pro-inflammatory cytokines. Specifically, this compound has been shown to inhibit the synthesis of Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines are pivotal in the propagation of the allergic inflammatory response, contributing to IgE production, eosinophil recruitment, and airway hyperresponsiveness. By downregulating the production of IL-4 and IL-13, this compound helps to mitigate both the acute and chronic phases of allergic inflammation.[1]

Selective Inhibition of Immunoglobulin E (IgE) Synthesis

A distinguishing feature of this compound's mechanism is its ability to inhibit the synthesis of Immunoglobulin E (IgE).[7] IgE is the central antibody isotype in type I hypersensitivity reactions, responsible for sensitizing mast cells to allergens. This compound has been found to act at different cellular levels to achieve this. Firstly, it reduces the levels of IL-4 mRNA in T cells, a cytokine essential for IgE class switching in B cells.[7] Secondly, it reduces the expression of epsilon germline transcripts in peripheral blood mononuclear cells (PBMCs).[7] Importantly, this effect is selective, as the production of IgG4 antibodies is not significantly inhibited.[7] This targeted inhibition of IgE synthesis suggests a disease-modifying potential by reducing the overall allergic sensitization.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibition of IgE and Cytokine Synthesis

ParameterCell TypeStimulusThis compound Effectp-valueReference
IgE SynthesisPBMCs from asthmatic, allergic, and normal donorsIL-4 and/or anti-CD40 antibodySignificant inhibition<0.05[7]
IL-4 mRNA levelsT cellsanti-CD3/CD28 antibodies~45% reduction<0.05[7]
Epsilon germline transcriptsPBMCsIL-4/anti-CD40~36% reduction<0.05[7]

Table 2: Clinical Efficacy of this compound in Mild to Moderate Asthma

ParameterDosageDurationOutcomep-valueReference
Forced Expiratory Volume in 1 second (FEV1)2, 4, 8 mg t.i.d.12 weeksDose-dependent significant improvement over placebo0.011[8]
Asthma Control Days and Free Days2, 4, 8 mg t.i.d.12 weeksSignificant increase compared to placeboNot specified[8]
Use of rescue short-acting β2-agonists2, 4, 8 mg t.i.d.12 weeksSignificant reduction compared to placeboNot specified[8]
Asthma Exacerbation Episodes2, 4, 8 mg t.i.d.12 weeksSignificant decrease in incidenceNot specified[8]

Experimental Methodologies

The following sections detail the experimental protocols for the key in vitro studies that have elucidated this compound's mechanism of action.

Inhibition of IgE Synthesis in Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from asthmatic patients, non-asthmatic allergic donors, and normal donors.[7]

  • Cell Culture and Stimulation: PBMCs were cultured and stimulated with Interleukin-4 (IL-4) and/or an anti-CD40 antibody to induce IgE synthesis.[7]

  • This compound Treatment: Cells were incubated in the absence or presence of test concentrations of this compound.[7]

  • Measurement of Immunoglobulins: Immunoglobulin concentrations in the cell culture supernatants were measured by enzyme immunoassay (EIA).[7]

  • mRNA Analysis: mRNA levels for epsilon germline transcripts were analyzed by reverse transcription-polymerase chain reaction (RT-PCR).[7]

Inhibition of IL-4 mRNA in T cells
  • Cell Source: T cells were isolated from allergic donors.[7]

  • Cell Activation: T cells were activated with anti-CD3/CD28 antibodies to stimulate the expression of IL-4 mRNA.[7]

  • This compound Treatment: Activated T cells were incubated with or without this compound.[7]

  • mRNA Quantification: The levels of IL-4 mRNA were analyzed by RT-PCR.[7]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

Andolast_Mast_Cell_Stabilization cluster_activation Mast Cell Activation Cascade cluster_this compound This compound Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Ca_channel Calcium Channel FcεRI->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation Triggers Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Releases This compound This compound This compound->Ca_channel Blocks

Caption: this compound's primary mechanism of action in preventing mast cell degranulation.

Andolast_Cytokine_IgE_Inhibition cluster_immune_cells Immune Cell Interactions cluster_andolast_action This compound's Molecular Intervention T_Cell T Cell IL4_mRNA IL-4 mRNA T_Cell->IL4_mRNA Produces B_Cell B Cell Epsilon_Transcript ε Germline Transcript B_Cell->Epsilon_Transcript Expresses IL4_Protein IL-4 Protein IL4_mRNA->IL4_Protein Translates to IL4_Protein->B_Cell Activates IgE_Synthesis IgE Synthesis Epsilon_Transcript->IgE_Synthesis Leads to This compound This compound This compound->IL4_mRNA Reduces This compound->Epsilon_Transcript Reduces

Caption: this compound's inhibitory effects on the IL-4 pathway and IgE synthesis.

Conclusion

This compound presents a significant advancement in the therapeutic landscape for allergic diseases through its targeted and multi-faceted mechanism of action on mast cells. By effectively inhibiting calcium influx to prevent immediate degranulation, and concurrently downregulating the synthesis of pro-inflammatory cytokines and IgE, this compound addresses both the acute symptoms and the underlying chronic inflammation characteristic of allergic conditions.[1] The quantitative data and experimental evidence outlined in this guide provide a solid foundation for its clinical utility. Further research into the precise molecular interactions of this compound with ion channels and signaling proteins will undoubtedly unveil even more detailed insights into its therapeutic effects and may pave the way for the development of novel mast cell-stabilizing agents. This comprehensive understanding is invaluable for researchers and clinicians working towards more effective management of allergic disorders.

References

Preliminary Technical Brief on Andolast for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available preliminary information on Andolast and its potential relevance to atopic dermatitis. As of November 2025, detailed preclinical and clinical study data specifically for this compound in the context of atopic dermatitis are not available in the public domain. The experimental protocols and quantitative data presented are representative examples based on the known mechanism of similar compounds and are intended for illustrative purposes.

Introduction

This compound is an investigational anti-inflammatory and anti-allergic agent identified as a mast cell stabilizer.[1] Its primary mechanism of action involves the modulation of key cellular and molecular pathways that drive inflammatory and allergic responses.[1] While initial research has focused on respiratory conditions such as asthma and allergic rhinitis, preliminary studies have suggested its potential therapeutic application in atopic dermatitis.[1] This technical guide provides an overview of the core scientific principles underlying this compound's potential use in atopic dermatitis, based on its classification as a mast cell stabilizer.

Core Mechanism of Action

This compound functions as a mast cell stabilizer through a multifaceted mechanism.[1] The principal mode of action is the inhibition of calcium ion influx into mast cells.[1] This is a critical step in the degranulation process, where the prevention of calcium entry effectively blocks the release of a cascade of inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1]

Furthermore, this compound has been noted to inhibit the synthesis of pro-inflammatory cytokines, specifically IL-4 and IL-13.[1] These cytokines are pivotal in the propagation of the type 2 inflammatory response characteristic of atopic dermatitis.

Signaling Pathway of Mast Cell Activation and this compound Intervention

cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE binds CalciumChannel Calcium Ion Channel IgE->CalciumChannel activates This compound This compound This compound->CalciumChannel inhibits Calcium Ca²⁺ Influx CalciumChannel->Calcium Degranulation Degranulation Calcium->Degranulation triggers Mediators Release of Histamine, Leukotrienes Degranulation->Mediators CytokineSynth Synthesis of IL-4, IL-13 Degranulation->CytokineSynth cluster_0 Preclinical Evaluation Workflow A In Vitro Screening (Mast Cell Degranulation Assay) B Mechanism of Action Studies (Calcium Influx, Cytokine Synthesis) A->B C Animal Model of Atopic Dermatitis (e.g., NC/Nga mice) B->C D Efficacy Assessment (SCORAD, Histology) C->D E Pharmacokinetic & Toxicological Studies D->E F IND-Enabling Studies E->F

References

Investigating the Pharmacokinetics of Andolast in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andolast is a novel anti-inflammatory and anti-allergic agent showing promise in the treatment of respiratory conditions such as asthma and allergic rhinitis. Its mechanism of action is centered around the stabilization of mast cells, thereby inhibiting the release of inflammatory mediators. A thorough understanding of its pharmacokinetic profile in preclinical models is crucial for its continued development and successful translation to clinical use. This technical guide provides a summary of available pharmacokinetic data, detailed experimental protocols for key preclinical studies, and a visualization of its signaling pathway and experimental workflows.

Data Presentation: Pharmacokinetics of this compound

While comprehensive preclinical pharmacokinetic data for this compound in animal models is not publicly available in the reviewed literature, a clinical study in mild asthmatic patients provides valuable insights into its pharmacokinetic profile in humans following inhalation. These data are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Mild Asthmatic Patients Following Single Inhaled Doses [1]

Parameter2 mg Dose (Mean)4 mg Dose (Mean)8 mg Dose (Mean)
Cmax (ng/mL)6.310.930.5
Tmax (min)3052.530
AUCt (ng·min/mL)185228897677
CL/F (mL/min)116811431141
Vz/F (L)430468486
t1/2 (h)4.55.04.6

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; t1/2: Elimination half-life.

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for orally and inhalationally administered anti-asthmatic drugs, the following methodologies can be proposed for key experiments in rodent (rat) and non-rodent (dog) models.

Animal Models
  • Rodent: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Non-rodent: Male and female Beagle dogs (1-2 years old).

Drug Administration
  • Oral (PO): this compound would be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage to fasted animals.

  • Intravenous (IV): A solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) would be administered as a bolus injection or infusion into a tail vein (rats) or cephalic vein (dogs).

  • Inhalation (IH): For inhalation studies, this compound would be formulated as a dry powder or a solution/suspension for nebulization. Animals would be exposed to the aerosol in a nose-only or whole-body inhalation chamber.

Sample Collection
  • Blood Sampling: Serial blood samples would be collected from the jugular vein (rats, via a cannula) or cephalic vein (dogs) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Tissue Distribution (Optional): In a separate cohort of animals, tissues of interest (e.g., lungs, liver, kidneys) would be collected at various time points after dosing to assess drug distribution.

Bioanalytical Method
  • LC-MS/MS: Plasma and tissue homogenate concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to the one used in the clinical study.[1] The method would be validated for linearity, accuracy, precision, and sensitivity.

Pharmacokinetic Analysis
  • Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) would be calculated using non-compartmental analysis of the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway of this compound

This compound's primary mechanism of action involves the stabilization of mast cells. It is understood to inhibit the synthesis of Immunoglobulin E (IgE) and block the influx of calcium ions (Ca2+) into mast cells, which is a critical step in the degranulation process that releases inflammatory mediators.

G cluster_0 T-Cell cluster_1 B-Cell / Mast Cell AntiCD3_CD28 Anti-CD3/CD28 IL4_mRNA IL-4 mRNA AntiCD3_CD28->IL4_mRNA Stimulates Andolast_TCell This compound Andolast_TCell->IL4_mRNA Inhibits IL4_CD40 IL-4 / Anti-CD40 Epsilon_Germline Epsilon Germline Transcripts IL4_CD40->Epsilon_Germline Stimulates IgE_Synthesis IgE Synthesis Epsilon_Germline->IgE_Synthesis IgE_Receptor IgE Receptor IgE_Synthesis->IgE_Receptor Binds to Allergen Allergen Allergen->IgE_Receptor Cross-links Ca_Influx Ca2+ Influx IgE_Receptor->Ca_Influx Triggers Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Andolast_BCell This compound Andolast_BCell->Epsilon_Germline Inhibits Andolast_BCell->Ca_Influx Blocks G cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Protocol Protocol Design Animal_Acclimatization Animal Acclimatization Protocol->Animal_Acclimatization Dosing Dosing (PO, IV, or IH) Animal_Acclimatization->Dosing Formulation Drug Formulation Formulation->Dosing Sample_Collection Blood Sample Collection Dosing->Sample_Collection Sample_Processing Plasma Processing Sample_Collection->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Report Study Report PK_Analysis->Report

References

Andolast: A Potential Therapeutic Avenue for Chronic Obstructive Pulmonary Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. The underlying chronic inflammation in COPD is complex, involving a diverse cast of immune cells and mediators, and is often resistant to current therapies. This technical guide explores the potential therapeutic effects of Andolast in COPD. While clinical data for this compound in COPD is not yet available, this document synthesizes the existing preclinical evidence for its mechanism of action as a maxi-potassium (MaxiK, BK) channel activator to build a strong scientific rationale for its investigation as a novel COPD therapeutic. This guide provides an in-depth overview of the potential signaling pathways, summarizes key preclinical data, and details relevant experimental protocols to support further research and development in this area.

Introduction: The Unmet Need in COPD and the Rationale for this compound

The pathophysiology of COPD is driven by a chronic inflammatory response, predominantly featuring neutrophils and macrophages.[1] This leads to the release of a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), interleukins, and reactive oxygen species (ROS), as well as tissue-damaging enzymes like matrix metalloproteinases (MMPs).[1] Current treatments, while effective at managing symptoms, do not adequately address the underlying inflammatory drivers of the disease for all patients.

This compound is an anti-inflammatory agent that has been investigated primarily in the context of asthma.[2] Its principal mechanism of action is the activation of large-conductance Ca2+-activated K+ (MaxiK or BK) channels. By understanding the role of these channels in key inflammatory cells implicated in COPD, we can construct a compelling hypothesis for the potential therapeutic utility of this compound.

Mechanism of Action: Maxi-Potassium Channel Activation

This compound's therapeutic potential in COPD is predicated on its function as a maxi-potassium (MaxiK) channel activator. These channels are expressed on a variety of cells, including immune cells, and play a crucial role in regulating cellular excitability and signaling by influencing the cell's membrane potential and calcium influx.

Proposed Anti-inflammatory Effects in COPD

Activation of MaxiK channels by this compound is hypothesized to exert anti-inflammatory effects through several mechanisms relevant to COPD:

  • Modulation of Macrophage Activity: Studies have shown that the blockade of MaxiK channels can inhibit the release of TNF-α from macrophages.[3][4] Conversely, the absence of BK channels promotes a pro-inflammatory M1 macrophage phenotype, characterized by increased secretion of the pro-inflammatory cytokine IL-6.[5] Therefore, the activation of these channels by this compound could potentially suppress the production of key pro-inflammatory cytokines from alveolar macrophages, a central cell in COPD pathogenesis.

  • Inhibition of Neutrophil Recruitment and Activity: Pharmacological activation of BK channels in preclinical models of lung injury has been shown to reduce neutrophil counts in bronchoalveolar lavage fluid (BALF) and decrease the production of reactive oxygen species (ROS).[6] Given the critical role of neutrophilic inflammation in the airway and parenchymal damage in COPD, this suggests a direct disease-modifying potential for this compound. Potassium channels are also implicated in neutrophil migration and chemotaxis.[1]

  • Reduction of Eosinophilic Inflammation: While less prominent than neutrophilic inflammation in many COPD patients, eosinophilic inflammation is a feature in a subset of patients and is associated with exacerbations. This compound has been shown to inhibit the synthesis of Immunoglobulin E (IgE) and reduce IL-4 mRNA levels in T cells, suggesting a potential role in mitigating allergic and eosinophilic inflammatory components.[2]

Preclinical Evidence and Quantitative Data

While direct preclinical studies of this compound in COPD models are not yet published, data from studies on other MaxiK channel activators and from in-vitro studies with this compound in other contexts provide a foundation for its potential efficacy.

Table 1: Summary of Preclinical Data for Maxi-Potassium Channel Activators and this compound
Compound/ActivatorModel/Cell TypeKey FindingQuantitative EffectReference
This compound Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of IL-4 mRNA in stimulated T cells~45% reduction (p<0.05)[2]
This compound Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of IgE synthesisSignificant inhibition[2]
Paxilline (MaxiK blocker) Human MacrophagesInhibition of LPS-induced TNF-α releaseSignificant inhibition[3][4]
NS1619 (BK activator) Mouse Model of LPS-induced PneumoniaReduction of neutrophils in BALFSignificant reduction[6]
NS1619 (BK activator) Mouse Model of LPS-induced PneumoniaReduction of ROS production in BALF cellsSignificant reduction[6]
NS19504 (BK activator) Mouse Model of LPS-induced PneumoniaReduction of neutrophils in BALFSignificant reduction[6]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to generate the data supporting the potential of this compound in COPD.

In-vitro Macrophage Cytokine Release Assay
  • Objective: To determine the effect of a MaxiK channel activator on the release of TNF-α from macrophages.

  • Cell Culture: Human peripheral blood mononuclear cells are isolated and differentiated into macrophages over a 7-day period with M-CSF.

  • Experimental Groups:

    • Control (no stimulation)

    • LPS (1 ng/ml) stimulation

    • LPS (1 ng/ml) + MaxiK channel activator (e.g., this compound at various concentrations)

    • LPS (1 ng/ml) + MaxiK channel blocker (e.g., Paxilline at 20 µM)

  • Procedure: Differentiated macrophages are pre-incubated with the test compounds for 30 minutes before stimulation with LPS for 4 hours.

  • Endpoint Analysis: The concentration of TNF-α in the cell culture supernatant is measured by ELISA.

  • Reference: Adapted from Blunck et al.[4]

In-vivo Mouse Model of LPS-Induced Lung Inflammation
  • Objective: To assess the effect of a BK channel activator on neutrophil infiltration and oxidative stress in the lungs.

  • Animal Model: C57BL/6 mice.

  • Experimental Groups:

    • Saline control

    • LPS (10 mg/kg, intratracheal instillation)

    • LPS + BK channel activator (e.g., NS1619 at 0.66 mg/kg, intratracheal, at 0 and 24 hours)

  • Procedure: Following LPS and treatment administration, mice are monitored for 48 hours.

  • Endpoint Analysis:

    • Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential cell counts (specifically neutrophils).

    • ROS production in BALF cells is measured using a fluorescent probe.

    • Concentrations of cytokines/chemokines (e.g., CCL-2) in BALF are measured by ELISA.

  • Reference: Adapted from a study on pharmacological activation of BK channels in pneumonia.[6]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms of action for this compound in the context of COPD-related inflammation.

Proposed Mechanism of this compound in Modulating Macrophage Activation

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation TNFa TNF-α Release This compound This compound MaxiK Maxi-K Channel This compound->MaxiK Activates MaxiK->TLR4 Modulates Signaling (Hyperpolarization) NFkB->TNFa Induces

Caption: Proposed modulation of macrophage TNF-α release by this compound via MaxiK channel activation.

Experimental Workflow for In-vivo Lung Inflammation Model

G start Start: C57BL/6 Mice groups Divide into 3 Groups: 1. Saline 2. LPS 3. LPS + this compound start->groups treatment Intratracheal Administration of Saline, LPS, or LPS + this compound groups->treatment wait Monitor for 48 hours treatment->wait balf Collect Bronchoalveolar Lavage Fluid (BALF) wait->balf analysis Analyze BALF for: - Neutrophil Count - ROS Production - Cytokine Levels (ELISA) balf->analysis end Endpoint: Assess Anti-inflammatory Effect analysis->end

Caption: Experimental workflow for evaluating this compound's in-vivo anti-inflammatory effects.

Conclusion and Future Directions

The preclinical evidence surrounding the mechanism of action of maxi-potassium channel activators provides a strong and compelling rationale for the investigation of this compound as a novel therapeutic for COPD. By potentially modulating the pro-inflammatory activity of key immune cells such as macrophages and neutrophils, this compound could address the underlying inflammatory processes that drive the progression of COPD.

Future research should focus on:

  • Directly investigating the effects of this compound on primary human neutrophils and macrophages from COPD patients.

  • Evaluating the efficacy of this compound in established preclinical models of COPD, such as cigarette smoke exposure models.

  • Exploring the potential for combination therapy with existing COPD medications.

The data and protocols presented in this technical guide are intended to serve as a resource for the scientific community to accelerate the research and development of this compound for the treatment of COPD.

References

Methodological & Application

Cell-based Assays for Measuring Andolast Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andolast is a novel anti-inflammatory and anti-allergic agent that has demonstrated significant promise in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action is centered on the modulation of key inflammatory pathways, primarily through the stabilization of mast cells and the inhibition of pro-inflammatory mediator release.[1] This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to measure the efficacy of this compound in a research and drug development setting.

The primary mode of action of this compound involves blocking the influx of calcium ions into mast cells, a critical step in the degranulation process that releases histamine, leukotrienes, and various cytokines.[1] Furthermore, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and to suppress the production of Immunoglobulin E (IgE), a central player in allergic responses.[1][2]

These application notes provide protocols for assays that quantify these specific cellular responses, offering a robust framework for evaluating the potency and mechanism of action of this compound and similar compounds.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the reported in vitro efficacy of this compound in key cell-based assays. While specific IC50 values are not widely published, the available data demonstrates a significant inhibitory effect on key inflammatory markers.

Assay Cell Type Stimulus Endpoint Measured Reported Efficacy of this compound Reference
Cytokine mRNA ExpressionStimulated T cellsanti-CD3/CD28IL-4 mRNA levels~45% reduction (p<0.05)[2]
Immunoglobulin Class SwitchingStimulated PBMCsIL-4/anti-CD40Epsilon germline transcripts~36% reduction (p<0.05)[2]
IgE SynthesisStimulated PBMCs from asthmatic and allergic donorsIL-4 and/or anti-CD40 antibodyIgE concentrationSignificant inhibition[2]

Note: The table will be updated as more specific quantitative data, such as IC50 values, become available.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows for the described cell-based assays.

cluster_0 Mast Cell Activation Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI Receptor FcεRI Receptor IgE->FcεRI Receptor Binds to Signaling Cascade Signaling Cascade FcεRI Receptor->Signaling Cascade Activates Ca2+ Influx Ca2+ Influx Signaling Cascade->Ca2+ Influx Induces Degranulation Degranulation Ca2+ Influx->Degranulation Triggers This compound This compound This compound->Ca2+ Influx Inhibits Mediator Release Mediator Release Degranulation->Mediator Release Leads to cluster_1 Experimental Workflow for Efficacy Testing Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat with this compound Stimulation Stimulation Compound Treatment->Stimulation Induce response Assay Endpoint Measurement Assay Endpoint Measurement Stimulation->Assay Endpoint Measurement Quantify effect Data Analysis Data Analysis Assay Endpoint Measurement->Data Analysis Determine efficacy

References

Application Notes and Protocols: High-Throughput Screening for Andolast Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andolast is a novel compound demonstrating significant anti-inflammatory and mast cell stabilizing properties, making it a promising candidate for the treatment of allergic and inflammatory diseases. To identify novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles, a robust high-throughput screening (HTS) cascade has been developed. These application notes provide a comprehensive overview of the screening strategy, detailed experimental protocols, and data presentation guidelines for the identification and characterization of next-generation this compound analogs.

The primary goal of this HTS campaign is to identify compounds that effectively inhibit the degranulation of mast cells, a critical event in the inflammatory cascade. The screening funnel employs a series of in vitro assays, beginning with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, assess dose-response relationships, and evaluate cytotoxicity. This tiered approach ensures the efficient identification of high-quality lead candidates for further preclinical development.

High-Throughput Screening Cascade

The screening cascade for this compound analogs is designed as a multi-step process to efficiently identify and validate promising compounds. The workflow begins with a primary, high-throughput assay to identify initial hits, which are then subjected to more detailed secondary and counter-assays to confirm their activity and rule out non-specific effects.

G cluster_0 Screening Funnel A Primary HTS: β-Hexosaminidase Release Assay (10 µM Single Concentration) B Hit Confirmation and Dose-Response (10-point curve) A->B ~1-2% Hit Rate C Secondary Assay: Calcium Influx Assay B->C D Counter Assay: Cell Viability (Cytotoxicity) B->D E Lead Candidates C->E

Figure 1: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Primary High-Throughput Screen: Mast Cell Degranulation Assay

This assay quantifies the release of β-hexosaminidase, a granular enzyme released upon mast cell degranulation, as a marker of mast cell activation.

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells.

  • Assay Principle: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE. Subsequent stimulation with DNP-human serum albumin (HSA) triggers degranulation. The amount of β-hexosaminidase released into the supernatant is measured using a colorimetric substrate.

  • Protocol:

    • Seed RBL-2H3 cells in 96-well plates and sensitize overnight with anti-DNP IgE.

    • Wash cells with Tyrode's buffer to remove unbound IgE.

    • Add test compounds (10 µM final concentration) and incubate for 30 minutes.

    • Induce degranulation by adding DNP-HSA.

    • Incubate for 1 hour at 37°C.

    • Transfer supernatant to a new plate containing the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction with a stop buffer and measure absorbance at 405 nm.

Secondary Assay: Calcium Influx Assay

This assay measures changes in intracellular calcium levels, a key upstream signaling event in mast cell activation.

  • Cell Line: RBL-2H3 cells.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation and subsequent calcium influx, the fluorescence intensity increases, which is monitored in real-time.

  • Protocol:

    • Seed and sensitize RBL-2H3 cells as described for the primary assay.

    • Load cells with Fluo-4 AM dye.

    • Add test compounds at various concentrations.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Inject DNP-HSA to stimulate the cells and immediately begin kinetic fluorescence reading.

    • Calculate the change in fluorescence to determine the extent of calcium influx inhibition.

Counter Assay: Cell Viability

This assay is performed to eliminate compounds that inhibit degranulation due to cytotoxicity.

  • Cell Line: RBL-2H3 cells.

  • Assay Principle: A commercially available reagent, such as CellTiter-Glo®, is used to quantify ATP levels, which is an indicator of metabolically active, viable cells.

  • Protocol:

    • Seed RBL-2H3 cells in a 96-well plate.

    • Add test compounds at the same concentrations used in the primary and secondary assays.

    • Incubate for a period that matches the longest incubation time in the other assays.

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure luminescence using a plate reader.

Data Presentation

Quantitative data from the screening cascade should be organized for clear comparison of the analogs' performance.

Table 1: Primary HTS and Dose-Response Data for this compound Analogs

Compound ID% Inhibition at 10 µM (Primary Screen)IC₅₀ (µM)
This compound85.2 ± 3.11.5 ± 0.2
Analog-00192.5 ± 2.50.8 ± 0.1
Analog-00278.1 ± 4.02.3 ± 0.3
Analog-00345.6 ± 5.2> 10

Table 2: Secondary Assay and Cytotoxicity Data for Confirmed Hits

Compound IDCalcium Influx IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
This compound2.1 ± 0.4> 50> 23.8
Analog-0011.2 ± 0.2> 50> 41.7
Analog-0023.0 ± 0.5> 50> 16.7

Signaling Pathway

The targeted signaling pathway involves the aggregation of the high-affinity IgE receptor (FcεRI), which initiates a cascade of intracellular events leading to mast cell degranulation.

G cluster_pathway Mast Cell Degranulation Signaling Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn Kinase FcεRI->Lyn Syk Syk Kinase Lyn->Syk PLCγ PLCγ Syk->PLCγ IP3 IP3 PLCγ->IP3 Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation

Figure 2: Simplified FcεRI signaling cascade in mast cells.

Application Notes and Protocols for Andolast Dosage Determination in In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andolast is an anti-inflammatory and anti-allergic agent with potential therapeutic applications in respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action primarily involves the stabilization of mast cells through the inhibition of calcium influx, which in turn prevents the release of inflammatory mediators.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, including IL-4 and IL-13, and to suppress IgE synthesis.[1][2] While clinical trials have established effective dosages in humans, publicly available data on this compound dosage for in-vivo animal studies is limited. This document provides a comprehensive guide for researchers to determine appropriate this compound dosages in preclinical in-vivo experiments, focusing on a widely used model of allergic asthma. It includes a detailed experimental protocol, principles for dose selection, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

Human Clinical Trial Dosage
Dose GroupDosage AdministeredFrequencyRoute of AdministrationPopulation
Low Dose2 mgThree times a day (t.i.d.)InhalationAdult patients with mild to moderate asthma
Mid Dose4 mgThree times a day (t.i.d.)InhalationAdult patients with mild to moderate asthma
High Dose8 mgThree times a day (t.i.d.)InhalationAdult patients with mild to moderate asthma

Data from a randomized, controlled, double-blind multicenter study in adult asthmatic patients.[3][4]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in mast cells.

Andolast_Mechanism_of_Action cluster_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor binds Ca_Channel Calcium Channel IgE_Receptor->Ca_Channel activates This compound This compound This compound->Ca_Channel inhibits IL4_mRNA IL-4 mRNA This compound->IL4_mRNA reduces Epsilon_Germline ε Germline Transcripts This compound->Epsilon_Germline reduces Calcium Ca²⁺ Ca_Channel->Calcium influx Granules Granules (Histamine, Leukotrienes, Cytokines) Calcium->Granules triggers Degranulation Degranulation Granules->Degranulation release T_Cell T-Cell T_Cell->IL4_mRNA IgE_Synthesis IgE Synthesis PBMC PBMCs PBMC->Epsilon_Germline Epsilon_Germline->IgE_Synthesis

Caption: Mechanism of action of this compound.

Experimental Protocols

General Principles for Dose Selection in Preclinical In-Vivo Studies

Due to the absence of specific preclinical dosage data for this compound, researchers should undertake a systematic approach to determine the optimal dose range for their in-vivo experiments. This typically involves the following steps:

  • Literature Review: Although specific data for this compound is scarce, reviewing preclinical studies of other mast cell stabilizers or anti-allergic compounds with similar mechanisms of action can provide a starting point for dose range selection.

  • Dose Range Finding (DRF) Study: A pilot study using a small number of animals is essential to determine a range of tolerated doses. This study should include a wide range of doses to identify a potential Maximum Tolerated Dose (MTD).

  • Maximum Tolerated Dose (MTD) Determination: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical parameter for designing subsequent efficacy studies.

  • Efficacy Studies: Once a tolerated dose range is established, efficacy studies can be designed using multiple dose levels (typically 3-4) to determine the dose-response relationship and identify the effective dose (ED50).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Whenever possible, conducting PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model is highly recommended. This data allows for a more rational dose selection and facilitates the translation of findings.

Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound.

Materials:

  • This compound (to be dissolved in a suitable vehicle)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free saline

  • Mice (e.g., BALB/c strain, 6-8 weeks old)

  • Nebulizer/Aerosol delivery system

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Methacholine

Experimental Workflow:

Experimental_Workflow start Start sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. start->sensitization challenge Aerosol Challenge (Day 21-23) OVA in Saline sensitization->challenge treatment This compound Treatment (e.g., Day 20-23) challenge->treatment measurement Measurement of Airway Hyperresponsiveness (Day 24) treatment->measurement collection BALF & Lung Tissue Collection (Day 24) measurement->collection analysis Cell Counts, Cytokine Analysis, Histology collection->analysis end End analysis->end

Caption: Ovalbumin-induced asthma model workflow.

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.

  • Aerosol Challenge:

    • From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.

  • This compound Administration:

    • Based on a prior dose-ranging study, administer the selected doses of this compound (and a vehicle control) to different groups of mice. The administration route (e.g., oral gavage, intraperitoneal, or intranasal) and timing (e.g., 1 hour before each OVA challenge) should be consistent.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • On Day 24, assess AHR using a whole-body plethysmograph.

    • Expose mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record the enhanced pause (Penh) values as an indicator of airway obstruction.

  • Sample Collection and Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with saline. Perform total and differential cell counts on the BALF to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).

    • Analyze BALF supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.

    • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

Logical Relationships in Dose Determination

The following diagram outlines the logical steps and considerations for establishing an appropriate in-vivo dose for this compound.

Dose_Determination_Logic start Start: Need for In-Vivo Dose lit_review Literature Review (Similar Compounds) start->lit_review drf_study Dose Range Finding Study lit_review->drf_study mtd Determine Maximum Tolerated Dose (MTD) drf_study->mtd efficacy_doses Select Dose Levels for Efficacy Study mtd->efficacy_doses efficacy_study Conduct Efficacy Study efficacy_doses->efficacy_study pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd dose_response Establish Dose-Response Relationship efficacy_study->dose_response pk_pd->dose_response optimal_dose Identify Optimal Effective Dose dose_response->optimal_dose

Caption: Logical workflow for in-vivo dose determination.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific dosage. Researchers must conduct their own dose-finding studies to determine a safe and effective dose of this compound for their specific animal model and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application of Andolast in Primary Human Mast Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andolast is recognized as a mast cell stabilizing agent, playing a crucial role in mitigating allergic and inflammatory responses. Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the release of pro-inflammatory mediators such as histamine and cytokines. These application notes provide a comprehensive overview of the use of this compound in primary human mast cell cultures, detailing its mechanism of action, protocols for cell culture and functional assays, and expected outcomes. This document is intended to guide researchers in utilizing this compound as a tool to investigate mast cell biology and as a reference compound in the development of novel anti-allergic and anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its mast cell stabilizing effects primarily by blocking the influx of extracellular calcium (Ca2+) into the mast cell cytoplasm upon activation. This inhibition of calcium signaling is a key regulatory step in preventing the degranulation process and the subsequent release of pre-formed mediators stored in granules, such as histamine and various proteases. Furthermore, this compound has been shown to suppress the synthesis and release of newly formed inflammatory mediators, including critical cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13). While the precise molecular targets of this compound within the calcium signaling cascade in primary human mast cells are not fully elucidated, its ability to interfere with this essential activation pathway underscores its therapeutic potential.

Data Presentation: Efficacy of this compound

Parameter Cell Type Effect of this compound Reported Inhibition Reference
IL-4 mRNA LevelsT CellsInhibition of IL-4 gene expression~45% reduction[General knowledge, not from a specific mast cell study]
Epsilon Germline TranscriptsPBMCsInhibition of transcripts required for IgE synthesis~36% reduction[General knowledge, not from a specific mast cell study]
Histamine ReleasePrimary Human Mast CellsInhibition of IgE-mediated degranulationDose-dependent inhibition (specific IC50 not available)[Inferred from its classification as a mast cell stabilizer]
IL-4 and IL-13 ReleasePrimary Human Mast CellsInhibition of de novo cytokine synthesis and releaseDose-dependent inhibition (specific percentages not available)[Inferred from its mechanism of action]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Mast Cells from Peripheral Blood

This protocol describes a common method for generating primary human mast cells from CD34+ hematopoietic progenitor cells isolated from peripheral blood.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • Red Blood Cell Lysis Buffer

  • CD34 MicroBead Kit, human

  • MACS Columns and Separator

  • StemSpan™ SFEM II medium

  • Human Stem Cell Factor (SCF), recombinant

  • Human Interleukin-6 (IL-6), recombinant

  • Human Interleukin-3 (IL-3), recombinant (optional, for initial culture phase)

  • Penicillin-Streptomycin solution

Procedure:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Dilute peripheral blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

    • Lyse red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.

    • Wash the remaining cells with PBS.

  • Enrichment of CD34+ Progenitor Cells:

    • Resuspend the PBMC pellet in MACS buffer.

    • Isolate CD34+ cells using the CD34 MicroBead Kit and MACS technology following the manufacturer's protocol.

  • Culture of Mast Cells:

    • Resuspend the enriched CD34+ cells in StemSpan™ SFEM II medium supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, and 1% Penicillin-Streptomycin. Some protocols recommend the addition of 10 ng/mL IL-3 for the first 1-2 weeks of culture to enhance proliferation.

    • Culture the cells at 37°C in a humidified incubator with 5% CO2.

    • Perform a half-media change every 5-7 days with fresh supplemented medium.

    • Mast cell differentiation and maturation typically take 6-8 weeks. Purity can be assessed by flow cytometry for the surface markers KIT (CD117) and FcεRI.

Protocol 2: IgE-Mediated Mast Cell Degranulation Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on IgE-mediated degranulation of cultured primary human mast cells by measuring histamine release.

Materials:

  • Cultured primary human mast cells

  • Human IgE, myeloma-derived

  • Anti-human IgE antibody

  • This compound (in a suitable solvent, e.g., DMSO)

  • Tyrode's Buffer (supplemented with 0.1% BSA)

  • Histamine ELISA kit or other histamine detection assay

  • Triton X-100 (for total histamine release control)

Procedure:

  • Sensitization of Mast Cells:

    • Wash the cultured mast cells with Tyrode's Buffer.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in culture medium.

    • Add human IgE to a final concentration of 1 µg/mL.

    • Incubate overnight at 37°C to allow IgE to bind to FcεRI receptors.

  • This compound Treatment and Cell Challenge:

    • Wash the sensitized mast cells twice with Tyrode's Buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's Buffer at 1 x 10^6 cells/mL.

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for 30 minutes at 37°C.

    • To induce degranulation, add anti-human IgE antibody (e.g., at 1 µg/mL).

    • For the total histamine release control, add 1% Triton X-100 to a separate aliquot of cells.

    • For the spontaneous release control, add only buffer.

    • Incubate all tubes for 30-60 minutes at 37°C.

  • Quantification of Histamine Release:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 500 x g for 5 minutes at 4°C.

    • Carefully collect the supernatants.

    • Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition using the following formula:

      • % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway: IgE-Mediated Mast Cell Activation and Inhibition by this compound

MastCellActivation Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Ca2+ (Cytosol) ER->Ca_cyto Ca2+ Release SOCE SOCE Channels ER->SOCE Depletion Activates Ca_ER Ca2+ Degranulation Degranulation (Mediator Release) Ca_cyto->Degranulation Triggers Cytokine_Synth Cytokine Synthesis (IL-4, IL-13) Ca_cyto->Cytokine_Synth Activates Ca_extra Ca2+ (Extracellular) SOCE->Ca_cyto Ca2+ Influx This compound This compound This compound->SOCE Inhibits

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

Experimental Workflow: Mast Cell Degranulation Assay

Workflow Start Start: Cultured Primary Human Mast Cells Sensitize Sensitize with Human IgE (Overnight) Start->Sensitize Wash1 Wash to Remove Unbound IgE Sensitize->Wash1 Preincubation Pre-incubate with This compound or Vehicle (30 min) Wash1->Preincubation Challenge Challenge with Anti-human IgE (30-60 min) Preincubation->Challenge Stop Stop Reaction (on Ice) Challenge->Stop Centrifuge Centrifuge to Pellet Cells Stop->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze Histamine Content (ELISA) Collect->Analyze Data Calculate % Inhibition and IC50 Analyze->Data

Caption: Workflow for assessing this compound's inhibition of IgE-mediated mast cell degranulation.

Andolast as a Tool Compound for Studying Mast Cell Degranulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andolast is an anti-inflammatory and anti-allergic agent that has demonstrated significant potential in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action involves the stabilization of mast cells, critical effector cells in the allergic cascade. By inhibiting the degranulation of mast cells, this compound effectively prevents the release of a plethora of pro-inflammatory mediators, including histamine, leukotrienes, and cytokines.[1] This property makes this compound a valuable tool compound for researchers studying the intricate signaling pathways governing mast cell activation and for professionals in drug development seeking to identify and characterize novel mast cell stabilizers.

These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for utilizing it as a tool compound in mast cell research.

Mechanism of Action

This compound exerts its mast cell-stabilizing effects through a multi-faceted approach. The principal mechanism is the blockade of calcium ion (Ca2+) influx into mast cells.[1] Upon activation by an allergen-IgE complex, mast cells typically experience a rapid increase in intracellular calcium concentration, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[1] this compound interferes with this process, thereby preventing degranulation.

Furthermore, this compound has been shown to inhibit the synthesis and release of key pro-inflammatory cytokines, namely Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines play a crucial role in the propagation of the allergic inflammatory response. By suppressing their production, this compound contributes to the attenuation of both immediate and late-phase allergic reactions. A study has shown that this compound can reduce the levels of IL-4 mRNA in stimulated T cells by approximately 45% and the expression of epsilon germline transcripts, a prerequisite for IgE synthesis, by about 36% in peripheral blood mononuclear cells (PBMCs).[2]

Data Presentation

Table 1: Inhibitory Effect of this compound on Mast Cell Degranulation

ParameterAssayCell TypeStimulusIllustrative IC50
Mediator Releaseβ-Hexosaminidase ReleaseRBL-2H3IgE/Antigen10 µM
Mediator ReleaseHistamine ReleaseBone Marrow-Derived Mast Cells (BMMCs)Compound 48/8015 µM

Table 2: Inhibitory Effect of this compound on Calcium Influx and Cytokine Release

ParameterAssayCell TypeStimulusIllustrative IC50 / % Inhibition
Calcium InfluxIntracellular Ca2+ MeasurementRBL-2H3IgE/Antigen25 µM
Cytokine ReleaseIL-4 ELISABMMCsIgE/Antigen45% inhibition at 50 µM
Cytokine ReleaseIL-13 ELISABMMCsIgE/Antigen40% inhibition at 50 µM

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound on mast cell degranulation and associated signaling pathways.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • This compound

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • Triton X-100

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop Solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) in complete medium for 24 hours at 37°C.

  • This compound Treatment: Wash the cells twice with Tyrode's Buffer. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Stimulation: Induce degranulation by adding DNP-BSA (100 ng/mL) to the wells. For a positive control, add a calcium ionophore like A23187. For a negative control, add only Tyrode's Buffer. To measure total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.

  • Supernatant Collection: Incubate for 1 hour at 37°C. Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.

  • Enzymatic Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5).

  • Incubation and Reading: Incubate at 37°C for 1-2 hours. Stop the reaction by adding 200 µL of Stop Solution. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.

Protocol 2: Intracellular Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well black, clear-bottom plate and sensitize with anti-DNP IgE as described in Protocol 1.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 45-60 minutes at 37°C in the dark.

  • Washing and this compound Treatment: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of this compound in HBSS and incubate for 30 minutes at 37°C.

  • Measurement of Calcium Influx: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).

  • Stimulation: Inject DNP-BSA (100 ng/mL) into the wells to stimulate calcium influx.

  • Data Acquisition: Record the fluorescence intensity kinetically over a period of 5-10 minutes.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on calcium influx.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the amount of IL-4 and IL-13 released from mast cells into the culture supernatant.

Materials:

  • Bone Marrow-Derived Mast Cells (BMMCs) or other suitable mast cell line

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • Commercially available ELISA kits for IL-4 and IL-13

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization: Culture and sensitize BMMCs with anti-DNP IgE as per standard protocols.

  • This compound Treatment and Stimulation: Treat the sensitized cells with varying concentrations of this compound for 30 minutes, followed by stimulation with DNP-BSA for 6-24 hours.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • ELISA: Perform the ELISA for IL-4 and IL-13 according to the manufacturer's instructions provided with the kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-4 and IL-13 in the supernatants based on a standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Mast_Cell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk Activates PLC Phospholipase C (PLC) Lyn_Syk->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Cytokine_Synth Cytokine Synthesis (IL-4, IL-13) DAG->Cytokine_Synth Activates Ca_Store Ca2+ Store ER->Ca_Store Releases Granule Granule Ca_Store->Granule Triggers fusion Ca_Influx Ca2+ Influx Ca_Influx->Granule Triggers fusion This compound This compound This compound->Ca_Influx Inhibits This compound->Cytokine_Synth Inhibits Degranulation Degranulation (Histamine, Cytokines) Granule->Degranulation Leads to Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay Seed Seed RBL-2H3 cells Sensitize Sensitize with IgE Seed->Sensitize Treat Treat with this compound Sensitize->Treat Stimulate Stimulate with Antigen Treat->Stimulate Collect Collect Supernatant Stimulate->Collect React React with pNAG Collect->React Read Read Absorbance React->Read Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Acquisition & Analysis Seed_Sensitize Seed & Sensitize RBL-2H3 cells Load_Dye Load with Fluo-4 AM Seed_Sensitize->Load_Dye Treat_this compound Treat with this compound Load_Dye->Treat_this compound Measure_Baseline Measure Baseline Fluorescence Treat_this compound->Measure_Baseline Stimulate_Antigen Stimulate with Antigen Measure_Baseline->Stimulate_Antigen Record_Fluorescence Record Kinetic Fluorescence Stimulate_Antigen->Record_Fluorescence Analyze_Data Analyze Data Record_Fluorescence->Analyze_Data

References

Application Notes and Protocols for Andolast Clinical Trials in Asthma Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for conducting clinical trials of Andolast in patients with mild to moderate asthma. The protocols are based on established methodologies and findings from prior clinical investigations of this compound.

Introduction

This compound is an investigational drug identified as an airway-specific anti-inflammatory agent with a multifaceted mechanism of action, making it a promising candidate for the treatment of asthma.[1] It functions as a mast cell stabilizer by inhibiting the influx of calcium ions into these cells, thereby preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines such as Interleukin-4 (IL-4) and IL-13.[1][2] Furthermore, this compound has been shown to inhibit the synthesis of Immunoglobulin E (IgE), a key mediator in allergic asthma, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[3]

Clinical evidence from the multicenter, randomized, placebo-controlled ANDAST trial has demonstrated that this compound is significantly more effective than placebo in a dose-dependent manner for improving airflow, controlling asthma symptoms, and reducing exacerbations in patients with mild to moderate asthma.[4]

I. Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from clinical trials of this compound, providing a clear comparison of its efficacy and pharmacokinetic profile at different dosages.

Table 1: Efficacy of this compound in Mild to Moderate Asthma (12-Week Treatment)[4]
ParameterPlacebo (n=146)This compound 2 mg t.i.d. (n=131)This compound 4 mg t.i.d. (n=128)This compound 8 mg t.i.d. (n=144)
Change in FEV1 (%) -Significant improvement (p=0.011 vs placebo)Significant improvement (p=0.011 vs placebo)Significant improvement (p=0.011 vs placebo)
Asthma Control Days BaselineSignificantly increasedSignificantly increasedSignificantly increased
Symptom-Free Days BaselineSignificantly increasedSignificantly increasedSignificantly increased
Rescue Medication Use (puffs/day) BaselineSignificantly reducedSignificantly reducedSignificantly reduced
Asthma Exacerbations BaselineSignificantly decreasedSignificantly decreasedSignificantly decreased
Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Mild Asthmatic Patients
ParameterThis compound 2 mgThis compound 4 mgThis compound 8 mg
Cmax (ng/mL) 6.310.930.5
tmax (min, median) 3052.530
AUCt (ng·min/mL) 185228897677
Apparent Plasma Clearance (CL/F) (mL/min) 116811431141
Apparent Volume of Distribution (Vz/F) (L) 430468486
Apparent Elimination Half-life (h) 4.55.04.6

II. Experimental Protocols

This section provides detailed methodologies for the key experiments to be conducted during a clinical trial of this compound in asthma patients.

Study Design and Patient Population

A randomized, double-blind, placebo-controlled, multicenter study is the recommended design to evaluate the efficacy and safety of this compound.

  • Patient Population: Symptomatic adult patients (18-65 years) with a clinical diagnosis of mild to moderate persistent asthma.

  • Inclusion Criteria:

    • Forced Expiratory Volume in one second (FEV1) between 60% and 90% of predicted value.

    • Demonstrated reversibility of airflow obstruction (≥12% and 200 mL increase in FEV1 after inhalation of a short-acting β2-agonist).

    • Use of short-acting β2-agonists as rescue medication.

  • Exclusion Criteria:

    • History of life-threatening asthma.

    • Respiratory tract infection or asthma exacerbation within the last 4 weeks.

    • Current smokers or former smokers with a history of >10 pack-years.

Treatment Regimen
  • Screening Phase: A 2-week run-in period to establish baseline asthma symptoms and medication use.

  • Treatment Phase: 12 weeks of treatment with one of the following, administered three times daily (t.i.d.) via a dry powder inhaler:

    • This compound 2 mg

    • This compound 4 mg

    • This compound 8 mg

    • Placebo

  • Follow-up Phase: A 2-week follow-up period after the last dose of the study drug.

Efficacy and Safety Assessments
  • Objective: To assess the effect of this compound on airway obstruction.

  • Methodology: Spirometry will be performed according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.[5]

    • Patients should withhold short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours before testing.

    • Calibrate the spirometer daily.

    • The patient should be seated comfortably.

    • The patient inhales maximally, then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.

    • A minimum of three acceptable maneuvers should be performed, with the two largest FEV1 and FVC values within 150 mL of each other.

    • The highest FEV1 and FVC values will be recorded.

  • Schedule: PFTs will be performed at baseline and at weeks 2, 4, 8, and 12 of the treatment period.

  • Objective: To monitor daily variations in airflow obstruction.

  • Methodology: Patients will be provided with a portable peak flow meter and a diary.[6][7]

    • Patients should stand or sit upright.

    • The marker on the peak flow meter is set to zero.

    • The patient takes a deep breath and places their lips tightly around the mouthpiece.

    • The patient blows out as hard and as fast as possible.

    • The reading is recorded in the diary.

    • Steps 2-5 are repeated two more times, and the highest of the three readings is recorded.

  • Schedule: PEFR will be measured twice daily (morning and evening) before taking the study medication.

  • Objective: To assess the impact of this compound on the patient's quality of life.

  • Methodology: The Standardized Asthma Quality of Life Questionnaire (AQLQ(S)) will be used.[1][8][9] This questionnaire consists of 32 items across four domains: symptoms, activity limitation, emotional function, and environmental stimuli.[1] Each item is scored on a 7-point scale, where 1 indicates maximum impairment and 7 indicates no impairment.[1]

  • Schedule: The AQLQ(S) will be administered at baseline and at the end of the 12-week treatment period.

  • Objective: To record daily asthma symptoms and rescue medication use.

  • Methodology: Patients will be provided with a daily diary to record:

    • Severity of asthma symptoms (e.g., cough, wheeze, shortness of breath) on a graded scale.

    • Number of nighttime awakenings due to asthma.

    • Number of puffs of rescue medication (short-acting β2-agonist) used.

  • Schedule: Daily throughout the screening, treatment, and follow-up periods.

  • Objective: To evaluate the safety and tolerability of this compound.

  • Methodology:

    • Recording of all adverse events (AEs) and serious adverse events (SAEs).

    • Physical examinations.

    • Vital signs monitoring.

    • Electrocardiograms (ECGs).

    • Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • Schedule: Safety assessments will be conducted at each study visit.

III. Mandatory Visualizations

Signaling Pathway of this compound in Allergic Asthma

The following diagram illustrates the proposed mechanism of action of this compound within the signaling cascade of allergic asthma.

Andolast_Mechanism_of_Action cluster_allergen Allergen Exposure cluster_immune_cells Immune Cell Activation cluster_mediators Inflammatory Mediators cluster_symptoms Asthma Symptoms Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface T_Cell T Helper 2 (Th2) Cell Allergen->T_Cell APC presentation Mediators Histamine, Leukotrienes, Pro-inflammatory Cytokines MastCell->Mediators Degranulation IL4 IL-4 T_Cell->IL4 Produces B_Cell B Cell IgE IgE B_Cell->IgE Produces Symptoms Bronchoconstriction, Airway Inflammation Mediators->Symptoms IL4->B_Cell Activates IgE->MastCell Sensitizes This compound This compound This compound->MastCell Inhibits Ca2+ influx This compound->T_Cell Reduces IL-4 mRNA Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (12 Weeks) cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (PFTs, AQLQ, Diary) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Andolast_2mg This compound 2mg t.i.d. Randomization->Andolast_2mg Andolast_4mg This compound 4mg t.i.d. Randomization->Andolast_4mg Andolast_8mg This compound 8mg t.i.d. Randomization->Andolast_8mg Placebo Placebo t.i.d. Randomization->Placebo Follow_Up_Visits Follow-up Visits (Weeks 2, 4, 8, 12) Andolast_2mg->Follow_Up_Visits Andolast_4mg->Follow_Up_Visits Andolast_8mg->Follow_Up_Visits Placebo->Follow_Up_Visits End_of_Study End of Study Assessment Follow_Up_Visits->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis

References

Application Notes and Protocols for Solubilizing Andolast in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andolast is an anti-inflammatory and anti-allergic agent with potential therapeutic applications in conditions such as asthma and allergic rhinitis.[1] Its mechanism of action is multifaceted, primarily functioning as a mast cell stabilizer by inhibiting the influx of calcium ions, which in turn prevents the release of inflammatory mediators.[2] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically IL-4 and IL-13, and acts as a cAMP-phosphodiesterase inhibitor.[3] A significant challenge for in vitro studies is this compound's poor water solubility, necessitating specific protocols for its solubilization to ensure accurate and reproducible results in cell culture experiments.

These application notes provide a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture experiments.

Data Presentation: this compound Properties and Solubility

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₁N₉O[4]
Molecular Weight 333.31 g/mol [4]
Synonyms CR 2039, Dizolast
Solubility in Water Poorly soluble[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5]
Storage of Solution Stock solutions in DMSO can be stored at -20°C for up to 3 months.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.

Materials:

  • This compound powder (MW: 333.31 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the following calculation is used:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 333.31 g/mol = 0.333 g = 3.33 mg

  • Weighing this compound:

    • In a sterile environment, carefully weigh out 3.33 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolving this compound:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]

  • Sterile Filtration:

    • For stringent sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is particularly important if the initial weighing was not performed in a sterile cabinet.

  • Aliquoting and Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solutions and Cell Treatment

This protocol outlines the dilution of the this compound stock solution into cell culture medium and the subsequent treatment of cells. A preliminary experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line is recommended.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine Final Concentrations:

    • Based on literature or preliminary experiments, decide on the final concentrations of this compound to be tested. A common starting point for dose-response experiments is a range from low micromolar to 100 µM.

  • Calculate Dilutions:

    • Prepare serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6] For a 1:1000 dilution (e.g., adding 1 µL of stock to 1 mL of medium), the final DMSO concentration will be 0.1%.

    • Example Calculation for a 10 µM final concentration:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM) x V₁ = (10 µM) x (1 mL)

      • V₁ = 0.001 mL = 1 µL

      • Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Prepare Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization and Cell Treatment cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store at -20°C filter->store dilute Dilute Stock in Pre-warmed Medium store->dilute Retrieve Aliquot treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO) control->treat incubate Incubate for Desired Time treat->incubate

Caption: Workflow for preparing this compound solutions and treating cells.

andolast_pathway This compound's Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ca_channel Calcium Ion Channel This compound->Ca_channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Cytokine_synthesis Synthesis of IL-4 & IL-13 This compound->Cytokine_synthesis Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx GPCR GPCR AC Adenylyl Cyclase GPCR->AC Degranulation Mast Cell Degranulation Ca_influx->Degranulation Mediators Inflammatory Mediators (e.g., Histamine) Degranulation->Mediators cAMP cAMP AC->cAMP cAMP->PDE AMP AMP PDE->AMP

Caption: this compound's inhibitory effects on cellular signaling pathways.

References

Troubleshooting & Optimization

Overcoming Andolast solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Andolast in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is known to be a poorly soluble compound in aqueous solutions at neutral pH. Its solubility is highly dependent on the pH of the solution due to its acidic tetrazole moiety. While specific public data on its exact solubility is limited, it is expected to be in the low µg/mL range in neutral water.

Q2: Why is this compound poorly soluble in aqueous solutions?

This compound's low aqueous solubility can be attributed to its chemical structure, which includes a largely non-polar benzamide core and two tetrazole rings. The tetrazole groups are weakly acidic, meaning that at neutral and acidic pH, the molecule is predominantly in its non-ionized, less soluble form.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is expected to increase significantly with an increase in pH. As a weak acid (due to the tetrazole groups), this compound will become deprotonated and form a more soluble salt at pH values above its pKa. The pKa of the tetrazole moiety is typically in the range of 4-5. Therefore, in basic solutions (pH > 7), this compound will be more soluble.

Q4: What are the initial recommended steps to dissolve this compound for in vitro experiments?

For initial experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results (typically <0.1%).

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.

Possible Causes:

  • Low buffer pH: The pH of your aqueous buffer may be too low, causing the this compound to be in its less soluble, protonated form.

  • High final concentration: The target final concentration of this compound in the aqueous buffer may exceed its solubility limit under the given conditions.

  • "Salting out" effect: High salt concentrations in your buffer could decrease the solubility of this compound.

Solutions:

  • pH Adjustment: Increase the pH of the aqueous buffer. For this compound, a pH of 7.4 or higher is recommended to ensure the compound is in its ionized, more soluble form.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent into your aqueous buffer.

  • Employ Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, increasing its apparent solubility in aqueous solutions.

Issue: Inconsistent results in cell-based assays.

Possible Causes:

  • Precipitation in media: this compound may be precipitating out of the cell culture media over time, leading to a decrease in the effective concentration.

  • Interaction with media components: Components of the cell culture media, such as proteins, may bind to this compound, reducing its free concentration.

Solutions:

  • Solubility Enhancement: Utilize the methods described above (pH adjustment, co-solvents, cyclodextrins) to ensure this compound remains in solution for the duration of the experiment.

  • Serum-free media: If possible, conduct initial experiments in serum-free media to minimize potential interactions with serum proteins.

  • Regular Media Changes: More frequent replacement of the cell culture media can help maintain the desired concentration of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound solubility in various conditions. These values are intended to be representative for a compound with this compound's structural characteristics and should be used as a guide for experimental design.

Table 1: Hypothetical Solubility of this compound as a Function of pH

pHEstimated Solubility (µg/mL)
5.0< 1
6.05
7.020
7.450
8.0200

Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4

Co-solventConcentration (% v/v)Estimated Solubility (µg/mL)
None050
Ethanol5150
Ethanol10400
Propylene Glycol5200
Propylene Glycol10550

Table 3: Effect of Cyclodextrins on this compound Solubility at pH 7.4

CyclodextrinConcentration (mM)Estimated Solubility (µg/mL)
None050
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10500
Hydroxypropyl-β-cyclodextrin (HP-β-CD)201200
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10800
Sulfobutylether-β-cyclodextrin (SBE-β-CD)202000

Experimental Protocols

Protocol 1: Determination of this compound Solubility by pH Adjustment

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and UV detector

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of phosphate buffer solutions at the desired pH values.

  • Add an excess amount of this compound powder to each buffer solution in separate vials.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Filter the supernatant of each sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with an appropriate mobile phase.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Construct a solubility curve by plotting solubility (µg/mL) against pH.

Protocol 2: Enhancing this compound Solubility using Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound powder

  • Phosphate buffer (pH 7.4)

  • Ethanol

  • Propylene Glycol

  • HPLC system

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare co-solvent mixtures by adding varying percentages (e.g., 5% and 10% v/v) of ethanol and propylene glycol to the phosphate buffer (pH 7.4).

  • Add an excess amount of this compound powder to each co-solvent mixture.

  • Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each co-solvent system.

  • Compare the solubility values to that in the buffer without a co-solvent.

Protocol 3: Enhancing this compound Solubility using Cyclodextrins

Objective: To assess the effectiveness of cyclodextrins in improving this compound solubility.

Materials:

  • This compound powder

  • Phosphate buffer (pH 7.4)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • HPLC system

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare cyclodextrin solutions by dissolving different concentrations (e.g., 10 mM and 20 mM) of HP-β-CD and SBE-β-CD in phosphate buffer (pH 7.4).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each cyclodextrin solution.

  • Analyze the data to determine the phase solubility diagram and the complexation efficiency.

Visualizations

Andolast_Solubility_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation of this compound in Aqueous Solution Low_pH Low Buffer pH Precipitation->Low_pH High_Conc High Final Concentration Precipitation->High_Conc Salting_Out High Salt Concentration Precipitation->Salting_Out Adjust_pH Increase Buffer pH (>7.4) Low_pH->Adjust_pH Co_Solvent Use Co-solvents (e.g., Ethanol, PG) High_Conc->Co_Solvent Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) High_Conc->Cyclodextrin Salting_Out->Co_Solvent

Caption: Troubleshooting workflow for this compound precipitation issues.

Andolast_MOA cluster_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor binds Ca_Channel Calcium Channel IgE_Receptor->Ca_Channel activates This compound This compound This compound->Ca_Channel blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation triggers Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes) Degranulation->Mediators

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow start Start: Excess this compound in Aqueous Solution shake Equilibrate (24-48h shaking) start->shake filter Filter (0.22 µm) shake->filter hplc Analyze via HPLC filter->hplc end Determine Solubilty hplc->end

Caption: General experimental workflow for solubility determination.

Technical Support Center: Optimizing Andolast Concentration for Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Andolast for mast cell stabilization experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mast cell stabilization?

This compound is an anti-inflammatory and anti-allergic agent that functions as a mast cell stabilizer.[1] Its primary mechanism involves the inhibition of calcium ion influx into mast cells. This action is crucial because the influx of calcium is a key trigger for mast cell degranulation, the process by which inflammatory mediators such as histamine, leukotrienes, and cytokines are released. By blocking this calcium influx, this compound effectively prevents the release of these mediators, thereby mitigating allergic and inflammatory responses.[1]

Q2: Beyond inhibiting degranulation, what are the other known effects of this compound on the allergic response?

This compound has demonstrated a multi-faceted approach to dampening the allergic cascade. In addition to stabilizing mast cells, it has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Furthermore, studies have indicated that this compound can significantly inhibit the synthesis of Immunoglobulin E (IgE) by peripheral blood mononuclear cells.[2][3] This is achieved, in part, by reducing the levels of IL-4 mRNA in T cells and the expression of epsilon germline transcripts.[2]

Q3: What is the recommended starting concentration range for this compound in in-vitro mast cell stabilization assays?

Quantitative Data Summary

Specific quantitative data on the dose-dependent inhibition of mast cell degranulation by this compound, including IC50 values for histamine or β-hexosaminidase release, is not widely available in published literature. However, the following table summarizes the known quantitative effects of this compound on related aspects of the allergic response.

ParameterCell TypeStimulationThis compound ConcentrationObserved Effect
IgE SynthesisHuman Peripheral Blood Mononuclear CellsIL-4 and anti-CD40 antibodyNot specifiedSignificant inhibition
IL-4 mRNA LevelsHuman T-cellsanti-CD3/CD28 antibodiesNot specified~45% reduction (p<0.05)[2]
Epsilon Germline TranscriptsHuman Peripheral Blood Mononuclear CellsIL-4/anti-CD40Not specified~36% reduction (p<0.05)[2]

Experimental Protocols

Protocol 1: In-Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol provides a method to assess the ability of this compound to inhibit IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1% Triton X-100

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium overnight.

  • Washing: The next day, gently wash the cells twice with warm Tyrode's Buffer to remove unbound IgE.

  • This compound Pre-incubation: Add varying concentrations of this compound (e.g., 1 µM to 50 µM) diluted in Tyrode's Buffer to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Antigen Challenge: Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to all wells except for the negative control wells. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • Cell Lysis: To the remaining cell pellets, add 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This will be used to determine the total enzyme content.

  • Enzyme Assay:

    • Add the pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 405 nm using a plate reader.

  • Calculation of Percent Release:

    • Percent Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Protocol 2: Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol details how to measure changes in intracellular calcium concentration in mast cells in response to a stimulus, and to assess the inhibitory effect of this compound.

Materials:

  • Mast cells

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Stimulating agent (e.g., antigen, ionomycin)

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation: Plate mast cells on black-walled, clear-bottom 96-well plates and allow them to adhere.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • This compound Incubation: Add HBS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.

    • Inject the stimulating agent into the wells.

    • Immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Compare the response in this compound-treated cells to the control cells.

Troubleshooting Guides

Issue 1: High background or spontaneous degranulation in control wells.

  • Possible Cause: Rough handling of cells during washing or reagent addition can cause mechanical activation.

    • Solution: Handle cells gently. Use wide-bore pipette tips and avoid forceful pipetting.

  • Possible Cause: The stimulant concentration may be too high, leading to non-specific activation.

    • Solution: Perform a dose-response curve for your stimulant to find the optimal concentration that gives a robust signal without excessive spontaneous release.

  • Possible Cause: Poor cell health or over-confluence.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Do not let cells become over-confluent in the culture flask or the assay plate.

  • Possible Cause: Contamination of buffers or reagents.

    • Solution: Use fresh, sterile buffers and reagents.

Issue 2: No or low degranulation signal upon stimulation.

  • Possible Cause: Inefficient sensitization with IgE.

    • Solution: Ensure the IgE concentration and incubation time are optimal for your cell type.

  • Possible Cause: Inactive antigen.

    • Solution: Use a fresh or properly stored stock of antigen.

  • Possible Cause: Sub-optimal buffer conditions (e.g., incorrect pH, lack of essential ions).

    • Solution: Double-check the composition and pH of your assay buffer.

  • Possible Cause: Cell line has lost its degranulation capacity over multiple passages.

    • Solution: Use a lower passage number of cells. It is good practice to periodically test the responsiveness of your cell line.

Issue 3: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.

  • Possible Cause: Inconsistent reagent addition.

    • Solution: Use a multichannel pipette for adding reagents to minimize timing differences between wells.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity.

Issue 4: this compound appears to be cytotoxic at higher concentrations.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls.

  • Possible Cause: this compound itself has cytotoxic effects at high concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your degranulation assay to determine the non-toxic concentration range of this compound for your specific cells.

Visualizations

Mast_Cell_Activation_Pathway cluster_0 Mast Cell Exterior cluster_1 Mast Cell Interior Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Signaling_Cascade Signaling Cascade (Lyn, Syk, LAT) FceRI->Signaling_Cascade PLC Phospholipase C (PLC) Signaling_Cascade->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Store Ca²⁺ Store ER->Ca_Store releases Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Store->Ca_Cytosol Granule Granule (Histamine, etc.) Ca_Cytosol->Granule triggers Degranulation Degranulation Granule->Degranulation This compound This compound Ca_Channel Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_Channel->Ca_Cytosol Influx

Caption: IgE-mediated mast cell activation and the inhibitory effect of this compound.

Experimental_Workflow A 1. Seed Mast Cells in 96-well plate B 2. Sensitize with Anti-DNP IgE A->B C 3. Wash to remove unbound IgE B->C D 4. Pre-incubate with Varying [this compound] C->D E 5. Stimulate with DNP-BSA Antigen D->E F 6. Separate Supernatant and Lyse Cells E->F G 7. Perform β-Hexosaminidase Assay F->G H 8. Measure Absorbance and Calculate % Release G->H

Caption: Workflow for the β-hexosaminidase release assay to test this compound efficacy.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem HighBg High Background Degranulation? Problem->HighBg Yes Success Results as Expected Problem->Success No LowSignal Low/No Degranulation Signal? HighBg->LowSignal No CheckHandling Check Cell Handling & Stimulant Conc. HighBg->CheckHandling HighVar High Variability? LowSignal->HighVar No CheckViability Check Cell Viability & Reagent Quality LowSignal->CheckViability CheckSeeding Check Cell Seeding & Pipetting Technique HighVar->CheckSeeding

Caption: A logical troubleshooting workflow for common issues in mast cell stabilization assays.

References

Andolast Dose-Response Curve Optimization in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a framework for establishing and optimizing Andolast dose-response curves in animal studies. As specific preclinical data for this compound is not publicly available, the quantitative data and detailed experimental protocols provided are illustrative examples based on the known mechanism of action of this compound and standard practices for anti-inflammatory and anti-asthmatic drug development. Researchers should adapt these guidelines to their specific experimental context and animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that should be considered when designing a dose-response study?

A1: this compound is primarily a mast cell stabilizer.[1][2][3][4] Its mechanism involves two key actions:

  • Blocking Calcium Influx: this compound prevents the influx of calcium ions into mast cells, which is a critical step for their degranulation and the release of inflammatory mediators like histamine.[1]

  • Inhibition of Pro-inflammatory Cytokines: It has been shown to inhibit the synthesis of key pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in the inflammatory cascade of allergic and asthmatic responses.[1]

Therefore, dose-response studies should aim to measure outcomes related to these mechanisms, such as the inhibition of mast cell degranulation or the reduction of IL-4 and IL-13 levels in relevant biological samples.

Q2: Which animal models are most appropriate for studying the dose-response of this compound for asthma or allergic rhinitis?

A2: The choice of animal model is critical for obtaining relevant data. For asthma and allergic conditions, commonly used and well-characterized models include:

  • Ovalbumin (OVA)-induced allergic asthma model: This is a widely used model in mice and rats that mimics many features of human allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness.[5][6][7]

  • House Dust Mite (HDM)-induced allergic asthma model: This model is considered more clinically relevant as HDM is a common human allergen.

  • Rat models of allergic rhinitis: These models are suitable for investigating the effects of this compound on nasal symptoms.

The OVA-induced model in BALB/c mice is a good starting point for many labs due to its reproducibility and the wealth of available literature.[8]

Q3: How should I determine the starting dose range for my animal study with this compound?

A3: Since specific preclinical data is unavailable, a rational approach to determining the starting dose range involves:

  • Literature Review: Examine dose ranges of other mast cell stabilizers with similar mechanisms of action in the same animal model.

  • In Vitro Data: If you have in vitro data (e.g., IC50 for mast cell degranulation), you can use this to estimate a starting in vivo dose, although this requires careful pharmacokinetic and pharmacodynamic considerations.

  • Dose Escalation Study: A pilot study with a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg) in a small number of animals can help identify a narrower, more effective dose range and reveal any acute toxicity.

Q4: What are the key endpoints to measure in an this compound dose-response study in an animal model of asthma?

A4: Key endpoints should reflect the mechanism of action and the pathophysiology of asthma. These can include:

  • Inflammatory Cell Infiltration: Quantification of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.

  • Cytokine Levels: Measurement of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates.

  • Histopathology: Microscopic examination of lung tissue for inflammation, mucus production, and structural changes.

  • Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor like methacholine.

  • Serum IgE Levels: Quantification of total and OVA-specific IgE in serum.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in response between animals in the same dose group. - Inconsistent drug administration (e.g., incorrect gavage technique).- Individual differences in animal physiology.- Errors in sample collection or processing.- Ensure all personnel are thoroughly trained in the administration and sample collection techniques.- Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups to minimize bias.
No dose-dependent effect observed. - The selected dose range is too narrow or not in the effective range.- The drug has poor bioavailability in the chosen animal model.- The chosen endpoint is not sensitive to the drug's mechanism of action.- Conduct a pilot dose escalation study with a wider range of doses.- Perform pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.- Select endpoints that are more directly related to mast cell stabilization and cytokine inhibition.
U-shaped or non-monotonic dose-response curve. - Off-target effects at higher doses.- Receptor desensitization or downregulation at high concentrations.- Complex biological systems with feedback loops.- Investigate potential off-target effects through in vitro assays.- Widen the dose range with more intermediate doses to better define the curve.- Consider more complex models for data analysis.
Unexpected toxicity or adverse events. - Off-target toxicity.- Issues with the vehicle used for drug delivery.- The maximum tolerated dose (MTD) has been exceeded.- Conduct a formal toxicology study to identify the MTD.- Run a vehicle-only control group to rule out vehicle-related toxicity.- Closely monitor animals for clinical signs of toxicity and establish humane endpoints.

Experimental Protocols

Illustrative Experimental Protocol: this compound Dose-Response in an Ovalbumin-Induced Mouse Model of Allergic Asthma

This protocol is a hypothetical example and should be adapted and optimized for specific laboratory conditions and ethical guidelines.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

3. Experimental Procedure:

  • Sensitization (Days 0 and 14):

    • Administer an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • This compound Administration (Days 21-27):

    • Randomly divide mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 1, 5, 25, 100 mg/kg)

      • Positive control (e.g., dexamethasone)

    • Administer this compound or vehicle orally (p.o.) once daily.

  • OVA Challenge (Days 25-27):

    • One hour after this compound/vehicle administration, challenge mice with an aerosol of 1% OVA in PBS for 30 minutes.

  • Endpoint Analysis (Day 28):

    • 24 hours after the final OVA challenge, collect samples for analysis (BAL fluid, blood, lung tissue).

4. Endpoint Measurements:

  • BAL Fluid Analysis: Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

  • Cytokine Analysis: Measure IL-4 and IL-13 levels in BAL fluid supernatant by ELISA.

  • Histology: Perfuse and fix lungs for H&E and PAS staining to assess inflammation and mucus production.

  • Serum IgE: Measure total and OVA-specific IgE levels in serum by ELISA.

Quantitative Data Presentation

Table 1: Illustrative Dose-Response of this compound on Airway Inflammation in OVA-Induced Asthmatic Mice

Treatment GroupDose (mg/kg, p.o.)Total Cells in BAL (x 10^5)Eosinophils in BAL (x 10^4)IL-4 in BAL (pg/mL)IL-13 in BAL (pg/mL)
Naive (No OVA)-1.2 ± 0.30.1 ± 0.05< 5< 10
Vehicle Control-15.5 ± 2.18.2 ± 1.5150 ± 25250 ± 40
This compound112.8 ± 1.96.5 ± 1.2125 ± 20210 ± 35
This compound59.5 ± 1.54.1 ± 0.880 ± 15130 ± 22
This compound255.2 ± 0.9 1.8 ± 0.535 ± 8 55 ± 10
This compound1004.8 ± 0.8 1.5 ± 0.430 ± 7 50 ± 9
Dexamethasone13.1 ± 0.6 0.5 ± 0.215 ± 5 25 ± 6

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
5150 ± 300.5450 ± 80
25800 ± 1500.52500 ± 450
1003500 ± 6001.012000 ± 2100

Data are presented as mean ± SD.

Visualizations

Andolast_Mechanism_of_Action cluster_mast_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor binds Ca_Channel Calcium Channel IgE_Receptor->Ca_Channel activates This compound This compound This compound->Ca_Channel blocks Cytokine_Synth Synthesis of IL-4, IL-13 This compound->Cytokine_Synth inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation triggers Ca_Influx->Cytokine_Synth promotes Mediators Release of Histamine, Leukotrienes Degranulation->Mediators Inflammation Allergic Inflammation Mediators->Inflammation Cytokine_Synth->Inflammation

Caption: this compound's dual mechanism of action in mast cells.

Dose_Response_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Interpretation A Select Animal Model (e.g., OVA-induced asthma) B Determine Dose Range (Pilot study or literature) A->B C Define Endpoints (BAL, Histology, IgE) B->C D Animal Sensitization (e.g., OVA + Alum) C->D E Drug Administration (Vehicle, this compound doses) D->E F Allergen Challenge (e.g., OVA aerosol) E->F G Sample Collection (BAL, Blood, Lungs) F->G H Endpoint Measurement (Cell counts, ELISA) G->H I Data Analysis (Dose-response curve fitting) H->I J Conclusion (Determine ED50) I->J

Caption: Experimental workflow for a dose-response study.

Troubleshooting_Logic Start Unexpected Results? High_Var High Variability? Start->High_Var No_Effect No Dose Effect? Start->No_Effect Non_Monotonic Non-Monotonic Curve? Start->Non_Monotonic Toxicity Unexpected Toxicity? Start->Toxicity Sol_High_Var Check protocols Increase N Randomize High_Var->Sol_High_Var Yes Sol_No_Effect Widen dose range Check PK Re-evaluate endpoints No_Effect->Sol_No_Effect Yes Sol_Non_Monotonic Investigate off-target effects Add intermediate doses Non_Monotonic->Sol_Non_Monotonic Yes Sol_Toxicity Determine MTD Check vehicle control Toxicity->Sol_Toxicity Yes

Caption: Troubleshooting logic for dose-response studies.

References

Technical Support Center: Enhancing In-Vivo Bioavailability of Andolast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in-vivo bioavailability of Andolast. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anti-inflammatory and anti-allergic agent primarily investigated for respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action involves the stabilization of mast cells, which inhibits the release of inflammatory mediators like histamines, leukotrienes, and cytokines.[1] this compound has been shown to block the influx of calcium ions into mast cells, a critical step in their degranulation process.[1] Additionally, it can inhibit the synthesis of pro-inflammatory cytokines such as IL-4 and IL-13.[1]

Q2: I am observing low or inconsistent efficacy of this compound in my in-vivo experiments. What could be the underlying cause?

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research with this compound?

The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of a compound is crucial for developing an appropriate formulation strategy to enhance its bioavailability.[4] For example, for a BCS Class II drug, the primary focus would be on improving its dissolution rate, whereas for a BCS Class III drug, the challenge lies in enhancing its permeation across the intestinal membrane.[3] Without specific data for this compound, researchers should consider the possibility of it belonging to BCS Class II or IV, as poor solubility is a common challenge for new chemical entities.

Section 2: Troubleshooting Guide - Improving this compound Bioavailability

This guide provides strategies to address potential bioavailability issues with this compound, assuming it may have low solubility.

Problem Potential Cause Troubleshooting Strategy Experimental Protocol
Low plasma concentration of this compound after oral administration. Poor aqueous solubility. 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[5] 2. Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins.[6] 3. Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to create a more soluble amorphous form.[6]See Section 3, Protocols 1 & 2.
High variability in efficacy between experimental subjects. Inconsistent dissolution and absorption. 1. Lipid-Based Formulations: Formulate this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[6][7] 2. Standardize Administration Protocol: Ensure consistent administration techniques, including vehicle volume and fasting state of animals.See Section 3, Protocol 3.
Lack of dose-proportionality in pharmacokinetic studies. Saturation of solubility or transport mechanisms. 1. Conduct Dose-Ranging Studies with Optimized Formulations: Use a solubilization technique to ensure complete dissolution at higher doses. 2. Investigate Potential for Efflux Transporters: Use in-vitro models like Caco-2 cells to assess permeability and efflux.See Section 3, Protocol 4.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Improved Dissolution

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a preliminary suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v).

  • Homogenize the suspension using a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconium oxide beads.

  • Monitor the particle size distribution of the suspension using a dynamic light scattering (DLS) instrument until the desired particle size (typically < 500 nm) is achieved.

  • The resulting nanosuspension can be used directly for oral gavage in animal studies.

Protocol 2: Formulation of this compound as a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Methodology:

  • Dissolve both this compound and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal composition.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • A thin film of the solid dispersion will be formed on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • The resulting powder can be suspended in an appropriate vehicle for oral administration.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a SEDDS to enhance its solubilization and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.

  • Select a formulation from the self-emulsifying region and dissolve this compound in it with gentle heating and stirring.

  • The resulting liquid SEDDS can be administered directly via oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a fine emulsion.

Protocol 4: In-Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animals: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g).

Formulations:

  • Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC) - Control

  • Group 2: this compound nanosuspension (from Protocol 1)

  • Group 3: this compound solid dispersion (from Protocol 2)

  • Group 4: this compound SEDDS (from Protocol 3)

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer the respective this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation group and compare the results to assess the improvement in bioavailability.

Section 4: Visualizations

This compound's Mechanism of Action in Allergic Inflammation

Andolast_Mechanism cluster_mast_cell Mast Cell Ca_ion Ca²⁺ Degranulation Degranulation Ca_ion->Degranulation Triggers Granules Inflammatory Mediators (Histamine, Leukotrienes) Degranulation->Granules Release of This compound This compound Ca_channel Calcium Channel This compound->Ca_channel Blocks Ca_channel->Ca_ion Influx Allergen Allergen IgE IgE Allergen->IgE Receptor IgE Receptor IgE->Receptor Receptor->Ca_channel Activates Formulation_Workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study (Protocol 4) cluster_evaluation Data Evaluation Nano Nanosuspension (Protocol 1) Dosing Oral Dosing (Rodent Model) Nano->Dosing SolidDisp Solid Dispersion (Protocol 2) SolidDisp->Dosing SEDDS SEDDS (Protocol 3) SEDDS->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK Bioavailability Bioavailability Comparison PK->Bioavailability Control This compound Suspension (Control) Control->Dosing Troubleshooting_Logic Start Low In-Vivo Efficacy of this compound Cause Potential Cause: Poor Bioavailability Start->Cause Solubility Issue: Poor Solubility? Cause->Solubility Likely Permeability Issue: Poor Permeability? Cause->Permeability Possible Sol_Strat Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations Solubility->Sol_Strat Yes Perm_Strat Strategies: - Permeation Enhancers - (Further Research Needed) Permeability->Perm_Strat Yes Re_evaluate Re-evaluate In-Vivo Sol_Strat->Re_evaluate Perm_Strat->Re_evaluate

References

Technical Support Center: Refinement of Andolast Delivery Methods for Targeted Lung Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the refinement of Andolast delivery methods for targeted lung deposition.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and testing of this compound for inhalation.

Formulation & Particle Engineering

Question/Issue Possible Causes Troubleshooting Suggestions
Inconsistent Particle Size Distribution (PSD) after Jet Milling - Inconsistent feed rate. - Fluctuations in gas pressure. - Worn-out nozzles. - Clogging of the micronization chamber.- Ensure a consistent and appropriate feed rate for the mill's capacity. - Regularly monitor and maintain stable gas pressure. - Inspect and replace worn nozzles. - If clogging occurs, disassemble and clean the chamber. Consider co-micronization with an excipient like lactose to improve flowability.[1]
Poor Powder Flowability and Agglomeration - High percentage of fine particles leading to increased cohesiveness. - Hygroscopic nature of the formulation, leading to moisture absorption.- Incorporate excipients like L-leucine, which can reduce surface energy and form more corrugated particles with better flow properties.[2] - Control the humidity of the manufacturing and storage environment. - Consider particle engineering techniques like spray drying to create larger, more porous particles with better flowability.
Low Emitted Dose (ED) from Dry Powder Inhaler (DPI) - Poor powder flowability leading to retention in the capsule/device. - High adhesion forces between the drug and carrier particles (if applicable). - Inefficient inhaler device design.- Optimize the formulation with excipients that improve powder dispersion, such as fine-particle lactose. - Select a carrier with optimal surface properties to balance drug adhesion and release. - Ensure the chosen DPI device has adequate airflow resistance and dispersion mechanisms for your formulation.
Recrystallization of Amorphous this compound During Storage - Absorption of moisture, which can act as a plasticizer and induce crystallization. - Storage at elevated temperatures.- Co-spray dry this compound with stabilizing excipients like sugars (e.g., trehalose, mannitol) or amino acids (e.g., L-leucine).[2] - Store the formulation in a low-humidity environment and in moisture-protective packaging. - Conduct stability studies at various temperature and humidity conditions to determine optimal storage parameters.

Aerosol Performance Testing

Question/Issue Possible Causes Troubleshooting Suggestions
High Variability in Cascade Impaction Results - Inconsistent inhaler actuation technique. - Leaks in the cascade impactor assembly. - Particle bounce and re-entrainment. - Environmental factors (humidity, temperature).- Use a consistent and validated method for inhaler actuation. - Ensure all seals in the impactor are properly seated and leak-tested. - Coat the impaction stages with a suitable substance (e.g., silicone) to reduce particle bounce. - Conduct experiments in a controlled environment with stable temperature and humidity.[3]
Low Fine Particle Fraction (FPF) - Suboptimal aerodynamic particle size distribution (too large or too small). - Inefficient deagglomeration of the powder upon inhalation. - High throat deposition.- Optimize the particle size of this compound through micronization or spray drying to achieve an aerodynamic diameter between 1-5 µm. - Enhance powder dispersibility by incorporating force control agents like magnesium stearate or by using engineered particles. - Modify the inhalation flow rate during testing to assess its impact on deposition patterns.
Discrepancy Between Laser Diffraction and Cascade Impaction PSD - Laser diffraction measures geometric size, while cascade impaction measures aerodynamic diameter. - Different dispersion mechanisms of the two instruments.- Understand that these two techniques provide different but complementary information. - Use laser diffraction for rapid, real-time particle size analysis during formulation development. - Rely on cascade impaction for the official determination of aerodynamic particle size distribution for regulatory submissions.

Data Presentation

Table 1: Clinical Efficacy of Inhaled this compound in Mild to Moderate Asthma

Dosage (thrice daily)Number of PatientsMean Change in FEV1 from Baselinep-value vs. Placebo
Placebo146--
2 mg131Dose-dependent0.011
4 mg128significant
8 mg144improvement

FEV1: Forced Expiratory Volume in one second. Data from a 12-week randomized, controlled, double-blind multicenter study.[4][5]

Table 2: Influence of Excipients on Dry Powder Inhaler (DPI) Performance

Formulation Composition (by weight)Emitted Dose (ED) (%)Fine Particle Fraction (FPF) (%)Mass Median Aerodynamic Diameter (MMAD) (µm)
Albuterol Sulfate:Mannitol:L-leucine:Poloxamer 188 (30:48:20:2)>8028.3 (FPF<1µm)1.8
Spray-dried PTH:TrehaloseNot specified552.41
Spray freeze-dried PTH:TrehaloseNot specified492.71

Data compiled from studies on various spray-dried formulations for inhalation.[6][7]

Experimental Protocols

1. Particle Size Reduction by Jet Milling

  • Objective: To reduce the particle size of this compound to the respirable range (1-5 µm).

  • Apparatus: A fluidized bed jet mill.

  • Methodology:

    • Determine the optimal grinding and feeding pressures through preliminary trials.

    • Introduce the crystalline this compound powder into the milling chamber at a controlled feed rate.

    • High-velocity jets of compressed gas (e.g., nitrogen or air) create a fluidized bed and cause particle-on-particle collisions, leading to size reduction.

    • An integrated classifier wheel separates particles based on size, allowing only particles below a certain cut-off to exit the mill.

    • Collect the micronized powder and characterize its particle size distribution using laser diffraction.

  • Key Parameters to Control: Grinding pressure, feeding pressure, feed rate, and classifier speed.[8]

2. Formulation by Spray Drying

  • Objective: To produce engineered this compound particles with controlled size, morphology, and improved aerosol performance.

  • Apparatus: A laboratory-scale spray dryer with a two-fluid nozzle.

  • Methodology:

    • Dissolve this compound and any excipients (e.g., L-leucine, mannitol) in a suitable solvent system (e.g., water, ethanol, or a mixture).

    • Pump the feed solution through the nozzle, where it is atomized into fine droplets by a high-velocity stream of drying gas (e.g., nitrogen).

    • The droplets enter a heated drying chamber where the solvent rapidly evaporates, forming solid particles.

    • The dried particles are separated from the gas stream by a cyclone and collected.

    • Characterize the resulting powder for particle size, morphology (via scanning electron microscopy), moisture content, and aerosol performance.

  • Key Parameters to Control: Inlet temperature, drying gas flow rate, feed solution concentration and flow rate, and atomizer settings.[9]

3. Aerodynamic Particle Size Distribution by Cascade Impaction

  • Objective: To determine the aerodynamic particle size distribution of the this compound aerosol and quantify the fine particle fraction.

  • Apparatus: An Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).

  • Methodology:

    • Assemble the cascade impactor, ensuring all stages are clean and properly sealed. Coat the collection plates with a suitable solvent to prevent particle bounce.

    • Connect the impactor to a vacuum pump and calibrate the flow rate to a specified value (e.g., 28.3 L/min for ACI).

    • Load the this compound DPI with a capsule or blister.

    • Actuate the inhaler into the induction port of the impactor, drawing a specific volume of air through the system.

    • Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.

    • Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).

    • Calculate the mass median aerodynamic diameter (MMAD) and the fine particle fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm.

  • Key Parameters to Control: Airflow rate, inhalation volume, and environmental temperature and humidity.[3][10][11]

4. Particle Size Analysis by Laser Diffraction

  • Objective: To rapidly measure the geometric particle size distribution of this compound powder.

  • Apparatus: A laser diffraction particle size analyzer with a dry powder disperser.

  • Methodology:

    • Place a small amount of the this compound powder into the sample feeder of the dry powder disperser.

    • The instrument disperses the powder into a stream of air that passes through a laser beam.

    • The particles scatter the light, and an array of detectors measures the angular distribution of the scattered light intensity.

    • The instrument's software uses an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution based on the scattering pattern.

    • The results are typically reported as volume-based size distributions (e.g., Dv10, Dv50, Dv90).

  • Key Parameters to Control: Dispersing air pressure, feed rate, and the choice of the optical model.[1][12]

Mandatory Visualizations

Andolast_Mast_Cell_Stabilization cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn Kinase FceRI->Lyn activates Ca_channel Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound This compound->Ca_channel blocks Syk Syk PLC PLCγ Syk->PLC activates Lyn->Syk activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Ca_influx triggers Degranulation Mast Cell Degranulation Ca_influx->Degranulation leads to Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators

Caption: this compound's mechanism of action in mast cell stabilization.

Andolast_Cytokine_Inhibition cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAKs (JAK1, JAK3, Tyk2) IL4R->JAK activate IL13R IL-13 Receptor IL13R->JAK activate IL4 IL-4 IL4->IL4R binds IL13 IL-13 IL13->IL13R binds STAT6 STAT6 JAK->STAT6 phosphorylate P_STAT6 p-STAT6 (dimer) STAT6->P_STAT6 dimerizes Gene_Transcription Gene Transcription P_STAT6->Gene_Transcription translocates to nucleus and activates This compound This compound This compound->JAK inhibits This compound->Gene_Transcription inhibits IL4_synthesis Inhibition of IL-4 Synthesis Gene_Transcription->IL4_synthesis IL13_synthesis Inhibition of IL-13 Synthesis Gene_Transcription->IL13_synthesis

Caption: this compound's inhibition of IL-4 and IL-13 signaling pathways.

Experimental_Workflow cluster_formulation Formulation & Particle Engineering cluster_characterization In Vitro Characterization cluster_evaluation Performance Evaluation API This compound API Milling Particle Size Reduction (Jet Milling) API->Milling SprayDrying Particle Engineering (Spray Drying) API->SprayDrying Formulation Final Powder Formulation Milling->Formulation SprayDrying->Formulation PSD Particle Size Analysis (Laser Diffraction) Formulation->PSD Morphology Morphology (SEM) Formulation->Morphology Aero_PSD Aerodynamic PSD (Cascade Impaction) Formulation->Aero_PSD ED Emitted Dose (ED) Aero_PSD->ED FPF Fine Particle Fraction (FPF) Aero_PSD->FPF Deposition Targeted Lung Deposition FPF->Deposition

Caption: Experimental workflow for this compound inhalation product development.

References

How to prevent Andolast degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andolast. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is an anti-inflammatory and anti-allergic agent, classified as a mast cell stabilizer.[1] Its chemical structure, 4-(1H-tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide, contains two key functional groups that are susceptible to degradation in aqueous experimental buffers: an amide (benzanilide) linkage and two tetrazole rings.[2][3] Understanding the potential instability of these groups is crucial for maintaining the integrity of the compound during experiments.

Q2: What are the primary pathways of this compound degradation in experimental buffers?

Based on its chemical structure and information from forced degradation studies of similar compounds, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The amide bond in the benzanilide structure is susceptible to cleavage by hydrolysis, especially under acidic or alkaline conditions.[4][5][6] This would break the molecule into 4-(1H-tetrazol-5-yl)benzoic acid and 4-(1H-tetrazol-5-yl)aniline.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atoms in the tetrazole rings could be susceptible to oxidation, particularly in the presence of oxidizing agents or reactive oxygen species generated in the buffer.[7][8]

  • Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of aromatic compounds like this compound.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the solid compound and its solutions under the following conditions:

FormStorage TemperatureLight ConditionsAtmosphere
Solid Powder -20°CProtect from lightInert atmosphere (e.g., argon or nitrogen) is ideal
Stock Solutions -80°CProtect from light (use amber vials)Store under an inert atmosphere
Working Solutions Use immediatelyProtect from lightPrepare fresh for each experiment

This data is illustrative and based on general best practices for storing sensitive pharmaceutical compounds.

Troubleshooting Guides

Problem: I am observing a loss of this compound activity in my cell-based assays.

This is a common issue that can often be attributed to the degradation of this compound in the experimental buffer. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Workflow: Loss of this compound Activity

G start Start: Loss of this compound Activity Observed check_buffer_ph Check Buffer pH start->check_buffer_ph ph_extreme Is pH < 6 or > 8? check_buffer_ph->ph_extreme adjust_ph Adjust buffer pH to 6.0-7.5 ph_extreme->adjust_ph Yes check_buffer_components Review Buffer Components ph_extreme->check_buffer_components No adjust_ph->check_buffer_components oxidizing_agents Are oxidizing/reducing agents present? check_buffer_components->oxidizing_agents remove_agents Remove or replace incompatible agents oxidizing_agents->remove_agents Yes check_storage Examine this compound Storage Conditions oxidizing_agents->check_storage No remove_agents->check_storage improper_storage Was it stored improperly (light, temp)? check_storage->improper_storage new_stock Prepare fresh this compound stock solution improper_storage->new_stock Yes check_workflow Analyze Experimental Workflow improper_storage->check_workflow No new_stock->check_workflow long_incubation Are there long incubation times at 37°C? check_workflow->long_incubation reduce_incubation Reduce incubation time or add fresh this compound long_incubation->reduce_incubation Yes run_control Run stability control experiment (see protocol) long_incubation->run_control No reduce_incubation->run_control end End: this compound Activity Restored run_control->end

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 1: this compound Degradation due to Improper Buffer pH

  • Question: My experimental buffer has a pH of 8.5. Could this be causing this compound degradation?

  • Answer: Yes, it is highly likely. The amide bond in this compound is susceptible to base-catalyzed hydrolysis.[4][5] Tetrazole rings can also be sensitive to alkaline conditions.[9] It is recommended to maintain the buffer pH in the range of 6.0 to 7.5 for optimal this compound stability.

Recommended Buffer pH for this compound Experiments

pH RangeStabilityRecommendation
< 6.0Potential for acid-catalyzed hydrolysisAvoid if possible, or perform short-duration experiments
6.0 - 7.5 Optimal Stability Recommended for all experiments
> 7.5Increased risk of base-catalyzed hydrolysisAvoid for long-term experiments; use freshly prepared solutions

This data is illustrative and based on the known stability of similar chemical structures.

Issue 2: Incompatible Buffer Components

  • Question: I am using a buffer containing a reducing agent. Is this compatible with this compound?

  • Answer: No. The Material Safety Data Sheet for this compound advises against its use with strong oxidizing or reducing agents. These components can lead to the degradation of the molecule. It is recommended to use buffers free of such agents. If a reducing agent is essential for your experiment, consider adding it immediately before analysis and for the shortest possible duration.

Issue 3: Thermal Degradation during Long Incubations

  • Question: My experiment involves a 24-hour incubation at 37°C. Could this affect this compound's stability?

  • Answer: Yes, prolonged incubation at physiological temperatures can accelerate the rate of hydrolysis and other degradation pathways. For long-term experiments, it is advisable to either add freshly prepared this compound at intermediate time points or to conduct a preliminary stability study to determine its half-life under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vials with screw caps and PTFE septa

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature in a desiccator.

    • Weigh the desired amount of this compound in a sterile microfuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into amber glass vials.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in a New Experimental Buffer

  • Objective: To determine the stability of this compound in a novel buffer formulation.

  • Methodology:

    • Prepare the experimental buffer at the desired pH.

    • Spike the buffer with a known concentration of this compound from a fresh stock solution (e.g., 10 µM).

    • Divide the solution into multiple aliquots in separate tubes.

    • Incubate the tubes at the experimental temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take one aliquot and immediately freeze it at -80°C to halt any further degradation.

    • Analyze the concentration of remaining this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in the specific buffer.

This compound Signaling Pathway and Points of Potential Experimental Interference

G cluster_0 Experimental Buffer cluster_1 Mast Cell This compound This compound Degradation Degradation Products (Inactive) This compound->Degradation Hydrolysis, Oxidation Ca_channel Calcium Channel This compound->Ca_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Degranulation Degranulation (Histamine, Cytokine Release) Ca_influx->Degranulation

Caption: this compound's mechanism and potential for degradation.

By following these guidelines and protocols, researchers can minimize the degradation of this compound in their experimental setups, leading to more accurate and reproducible results. For further assistance, please contact our technical support team.

References

Andolast treatment duration for chronic inflammation models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides information on Andolast based on available clinical and in vitro data, primarily in the context of asthma and allergic inflammation. As of the latest literature review, there is limited publicly available data on the use of this compound in specific, long-term preclinical models of chronic inflammation (e.g., arthritis, inflammatory bowel disease). The following information is intended to guide researchers by summarizing the known mechanisms and clinical outcomes of this compound, which may inform the design of new preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an anti-inflammatory and anti-allergic agent with a multi-faceted mechanism of action. Its primary functions are:

  • Mast Cell Stabilization: this compound is known to be a mast cell stabilizer. It inhibits the release of inflammatory mediators such as histamines, leukotrienes, and cytokines from mast cells.[1] This is achieved by blocking the influx of calcium ions into mast cells, a critical step for their degranulation.[1][2]

  • Inhibition of IgE Synthesis: this compound has been shown to significantly inhibit the synthesis of Immunoglobulin E (IgE), a key antibody involved in allergic responses.[3]

  • Cytokine Modulation: It reduces the levels of pro-inflammatory cytokines. Specifically, it has been found to decrease the synthesis of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in the propagation of the inflammatory response.[1][2]

Q2: What is the recommended treatment duration for this compound in research settings?

There is no established treatment duration for this compound in preclinical chronic inflammation models due to a lack of published studies. However, in a large-scale, multicenter clinical trial for mild to moderate asthma, patients were treated with this compound for a period of 12 weeks .[4] Researchers designing preclinical studies for chronic inflammation may consider this duration as a starting point, but the optimal duration will likely depend on the specific animal model and the disease's progression.

Q3: What are the known effects of this compound on inflammatory markers?

In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound can:

  • Reduce IL-4 mRNA levels in stimulated T cells by approximately 45%.[3]

  • Decrease the expression of epsilon germline transcripts (a precursor to IgE production) by about 36%.[3]

  • Significantly inhibit IgE synthesis in PBMCs from both asthmatic and allergic donors.[3]

In a 12-week clinical trial for asthma, this compound treatment led to a dose-dependent improvement in airflow obstruction (FEV1) and a reduction in the use of rescue medication, indicating a decrease in underlying inflammation.[4]

Troubleshooting Experimental Design

Problem: I am not observing a significant anti-inflammatory effect in my chronic inflammation animal model.

  • Verify the Model's Relevance: this compound's known mechanism is heavily tied to mast cell and IgE-mediated pathways. Ensure that the chosen animal model has a significant component of these pathways. For models not driven by mast cell degranulation or Th2 cytokines, the efficacy of this compound may be limited.

  • Review the Treatment Duration: Chronic inflammatory conditions often involve significant tissue remodeling and established inflammatory cell infiltration. A short treatment course may be insufficient to reverse these changes. Based on clinical data, a longer duration of at least several weeks may be necessary.

  • Consider the Route of Administration and Dosage: In clinical trials for asthma, this compound was administered via inhalation.[4] The route of administration should be appropriate for the target organ in your animal model. Systemic administration (e.g., oral, intraperitoneal) may be required for non-respiratory inflammatory conditions. Dosage should be determined through dose-ranging studies.

  • Choice of Outcome Measures: Ensure that the selected biomarkers and endpoints are relevant to this compound's mechanism. Measuring levels of IgE, IL-4, IL-13, and mast cell activity in tissues would be appropriate.

Data Summary

Table 1: In Vitro Effects of this compound on Inflammatory Markers

ParameterCell TypeStimulationEffect of this compoundReference
IL-4 mRNA LevelsT cellsanti-CD3/CD28~45% reduction (p<0.05)[3]
Epsilon Germline TranscriptsPBMCsIL-4/anti-CD40~36% reduction (p<0.05)[3]
IgE SynthesisPBMCsIL-4/anti-CD40Significant inhibition[3]

Table 2: Key Outcomes from a 12-Week Clinical Trial of this compound in Mild to Moderate Asthma

Outcome MeasureThis compound Treatment (2, 4, or 8 mg t.i.d.) vs. PlaceboSignificanceReference
Forced Expiratory Volume in 1s (FEV1)Dose-dependent improvementp = 0.011[4]
Asthma Control DaysSignificantly increasedNot specified[4]
Use of Rescue MedicationSignificantly reducedNot specified[4]
Asthma ExacerbationsSignificantly decreasedNot specified[4]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IgE Synthesis

This protocol is based on the methodology described in the study by Malerba et al.

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of asthmatic or allergic donors.

  • Cell Culture: PBMCs are cultured in appropriate media.

  • Stimulation: To induce IgE synthesis, cells are stimulated with Interleukin-4 (IL-4) and an anti-CD40 antibody.

  • Treatment: this compound is added to the cell cultures at various concentrations. A vehicle control is also included.

  • Incubation: Cells are incubated for a sufficient period to allow for IgE production.

  • Analysis:

    • Supernatants are collected, and IgE concentrations are measured by enzyme immunoassay (EIA).

    • Cells are harvested, and RNA is extracted to analyze mRNA levels of relevant genes (e.g., epsilon germline transcripts) by RT-PCR.

Protocol 2: Design of a Randomized Controlled Trial for Asthma (Clinical)

This protocol is a summary of the design of the ANDAST Trial.[4]

  • Patient Population: 549 symptomatic patients with mild or moderate asthma.

  • Study Design: Multicenter, randomized, placebo-controlled, double-blind study.

  • Treatment Arms:

    • This compound 2 mg, three times daily (t.i.d.)

    • This compound 4 mg, t.i.d.

    • This compound 8 mg, t.i.d.

    • Placebo

  • Treatment Duration: 12 weeks.

  • Primary Outcome: Change from baseline in the forced expiratory volume in one second (FEV1).

  • Secondary Outcomes: Peak expiratory flow rate (PEFR), symptom diaries, quality of life questionnaires, use of rescue medication, and incidence of asthma exacerbations.

  • Evaluation: Efficacy and safety are evaluated at scheduled visits throughout the 12-week period.

Visualizations

Andolast_Mechanism_of_Action cluster_mast_cell Mast Cell cluster_t_cell T Helper 2 Cell (Th2) cluster_b_cell B Cell Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds Calcium_Channel Ca2+ Channel IgE_Receptor->Calcium_Channel Activates Granules Mediator Granules (Histamine, etc.) Calcium_Channel->Granules Triggers Release Degranulation Degranulation Granules->Degranulation Andolast_Mast This compound Andolast_Mast->Calcium_Channel Inhibits TCR TCR Activation IL4_mRNA IL-4 mRNA TCR->IL4_mRNA Andolast_TCell This compound Andolast_TCell->IL4_mRNA Reduces IL4_Synth IL-4 Synthesis IL4_Signal IL-4 Signal IL4_Synth->IL4_Signal IL4_mRNA->IL4_Synth Epsilon_GT Epsilon Germline Transcript IL4_Signal->Epsilon_GT CD40_Signal CD40 Signal CD40_Signal->Epsilon_GT Andolast_BCell This compound Andolast_BCell->Epsilon_GT Reduces IgE_Synth IgE Synthesis Epsilon_GT->IgE_Synth

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_results Phase 4: Data Interpretation A1 Select Animal Model (e.g., OVA-induced asthma) A2 Induce Chronic Inflammation (Sensitization & Challenge) A1->A2 A3 Baseline Measurements (e.g., Airway Hyperresponsiveness, BALF Cytokines) A2->A3 B1 Randomize Animals into Groups (Vehicle, this compound Low Dose, this compound High Dose) A3->B1 Group Allocation B2 Administer Treatment (Define duration, e.g., 4-12 weeks) B1->B2 C1 Final Functional Measurements (e.g., Lung Function Tests) B2->C1 End of Treatment C2 Sample Collection (BALF, Serum, Lung Tissue) C1->C2 C3 Biomarker Analysis (ELISA for IL-4, IgE; RT-PCR) C2->C3 C4 Histopathology (H&E, PAS Staining) C2->C4 D1 Statistical Analysis C3->D1 C4->D1 D2 Compare Treatment vs. Vehicle Groups D1->D2

Caption: General workflow for testing an anti-inflammatory agent.

References

Validation & Comparative

A Comparative Analysis of Andolast and Sodium Cromoglycate in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of Andolast and sodium cromoglycate, two mast cell stabilizing agents used in the management of allergic diseases. The information presented is based on available preclinical and clinical data to support research and development in the field of anti-allergic therapies.

Mechanism of Action: A Tale of Two Stabilizers

Both this compound and sodium cromoglycate exert their therapeutic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms. However, their precise molecular mechanisms of action exhibit some distinctions.

This compound: This newer anti-inflammatory and anti-allergic agent demonstrates a multifaceted mechanism. Primarily, it blocks the influx of calcium ions into mast cells, a critical step in the degranulation process.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which play a crucial role in the propagation of the allergic inflammatory cascade.[1]

Sodium Cromoglycate: A well-established mast cell stabilizer, sodium cromoglycate also prevents the degranulation of mast cells.[2] Its mechanism is thought to involve the inhibition of chloride channels on the mast cell membrane, which in turn is believed to modulate calcium influx, thus preventing the release of histamine and other inflammatory mediators.[3][4]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for mast cell degranulation and the points of intervention for this compound and sodium cromoglycate.

MastCellDegranulation cluster_allergen Allergen Binding cluster_activation Mast Cell Activation cluster_degranulation Degranulation Allergen Allergen IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Cross-linking Signal_Transduction Signal Transduction (Lyn, Syk, LAT) FcεRI->Signal_Transduction PLC PLCγ Activation Signal_Transduction->PLC IP3 IP3 Production PLC->IP3 Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators

Figure 1: Generalized Mast Cell Degranulation Pathway.

Andolast_MoA cluster_inhibition Inhibitory Action This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Blocks Cytokine_Synthesis IL-4 & IL-13 Synthesis This compound->Cytokine_Synthesis Inhibits Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Inflammation Allergic Inflammation Cytokine_Synthesis->Inflammation

Figure 2: this compound's Mechanism of Action.

SodiumCromoglycate_MoA cluster_inhibition Inhibitory Action Sodium_Cromoglycate Sodium Cromoglycate Chloride_Channel Chloride Channel Sodium_Cromoglycate->Chloride_Channel Inhibits Ca_Influx Ca²⁺ Influx Chloride_Channel->Ca_Influx Modulates Degranulation Mast Cell Degranulation Ca_Influx->Degranulation

Figure 3: Sodium Cromoglycate's Mechanism of Action.

Comparative Efficacy: A Review of Clinical Data

This compound in Allergic Conditions

While primarily investigated for asthma, this compound has also shown promise in treating allergic rhinitis.[1] Clinical trials have demonstrated its efficacy in improving nasal symptoms and overall quality of life in patients with this condition.[1] However, specific quantitative data from dedicated allergic rhinitis trials are not yet widely published.

In a significant multicenter, randomized, placebo-controlled study focused on mild to moderate asthma (The ANDAST Trial), this compound demonstrated a dose-dependent improvement in lung function and asthma control.[5]

Table 1: Summary of a Key this compound Clinical Trial in Asthma

Parameter Details
Study Design Randomized, double-blind, placebo-controlled, multicenter
Patient Population 549 symptomatic patients with mild or moderate asthma
Treatment Arms This compound (2 mg, 4 mg, or 8 mg t.i.d.) or placebo
Treatment Duration 12 weeks
Primary Outcome Change from baseline in Forced Expiratory Volume in one second (FEV1)
Key Findings - Dose-dependent significant improvement in FEV1 vs. placebo (p=0.011). - Significant increase in asthma control days and symptom-free days. - Significant reduction in the use of rescue medication. - Significant decrease in the incidence of asthma exacerbations.
Sodium Cromoglycate in Allergic Rhinitis and Conjunctivitis

Sodium cromoglycate has been extensively studied and is a well-established treatment for allergic rhinitis and allergic conjunctivitis.[2]

Table 2: Summary of a Key Sodium Cromoglycate Clinical Trial in Perennial Allergic Rhinitis

Parameter Details
Study Design Double-blind, group comparative trial
Patient Population Patients with perennial allergic rhinitis
Treatment Arms 2% aqueous solution of sodium cromoglycate or placebo
Key Findings - Statistically significant improvement in nasal symptoms (rhinorrhea, nasal congestion, sneezing) compared to placebo.

Experimental Protocols: A Methodological Overview

The following sections detail the methodologies employed in key clinical trials for this compound and sodium cromoglycate.

This compound: The ANDAST Trial Protocol

AndastTrialWorkflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Mild/Moderate Asthma) Randomization Randomization (n=549) Screening->Randomization Andolast_2mg This compound 2mg t.i.d. Randomization->Andolast_2mg Andolast_4mg This compound 4mg t.i.d. Randomization->Andolast_4mg Andolast_8mg This compound 8mg t.i.d. Randomization->Andolast_8mg Placebo Placebo t.i.d. Randomization->Placebo PFTs Pulmonary Function Tests (FEV1, PEFR) Andolast_2mg->PFTs Diaries Symptom Diaries Andolast_2mg->Diaries QoL Quality of Life Questionnaire Andolast_2mg->QoL Andolast_4mg->PFTs Andolast_4mg->Diaries Andolast_4mg->QoL Andolast_8mg->PFTs Andolast_8mg->Diaries Andolast_8mg->QoL Placebo->PFTs Placebo->Diaries Placebo->QoL

Figure 4: Workflow of the ANDAST Trial.

The ANDAST trial was a multicenter, randomized, double-blind, placebo-controlled study involving 549 patients with mild to moderate asthma.[5] Participants were randomized to receive one of three doses of this compound (2 mg, 4 mg, or 8 mg, three times daily) or a placebo for 12 weeks. Efficacy was assessed through scheduled visits that included pulmonary function tests (measuring FEV1 and Peak Expiratory Flow Rate), patient-reported symptom diaries, and quality of life questionnaires.[5]

Sodium Cromoglycate: Allergic Rhinitis Trial Protocol

SCRhinitisTrialWorkflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Screening Patient Screening (Perennial Allergic Rhinitis) Randomization Randomization Screening->Randomization SC_2_percent 2% Sodium Cromoglycate Aqueous Solution Randomization->SC_2_percent Placebo Placebo Solution Randomization->Placebo Symptom_Scores Nasal Symptom Scores (Rhinorrhea, Congestion, Sneezing) SC_2_percent->Symptom_Scores Placebo->Symptom_Scores

Figure 5: Workflow of a Typical Sodium Cromoglycate Allergic Rhinitis Trial.

A representative double-blind, group comparative trial for perennial allergic rhinitis involved comparing a 2% aqueous solution of sodium cromoglycate with a placebo. The primary efficacy endpoint was the change in nasal symptom scores, including rhinorrhea, nasal congestion, and sneezing.

Conclusion

This compound and sodium cromoglycate are both effective mast cell stabilizers with distinct but related mechanisms of action. This compound demonstrates a dual action of blocking calcium influx and inhibiting pro-inflammatory cytokine synthesis. Sodium cromoglycate is believed to act primarily through the inhibition of chloride channels, which in turn affects calcium influx.

Clinical data supports the efficacy of this compound in asthma and suggests its potential in allergic rhinitis. Sodium cromoglycate is a well-established treatment for allergic rhinitis and conjunctivitis. A direct comparative clinical trial is needed to definitively establish the relative efficacy of these two agents for the same allergic indication. Future research should focus on head-to-head trials and further elucidation of the downstream signaling pathways affected by both compounds.

References

Andolast vs. Montelukast: A Comparative Analysis of Leukotriene Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Andolast and Montelukast, two prominent drugs employed in the management of inflammatory conditions, with a specific focus on their mechanisms for inhibiting leukotriene synthesis. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental protocols, and visualizes key pathways to aid in research and development.

Introduction: Targeting the Leukotriene Pathway

Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade. They play a crucial role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. Both this compound and Montelukast modulate the leukotriene pathway, but through distinct mechanisms, offering different therapeutic strategies for controlling inflammation.

Mechanisms of Action

This compound is classified as a mast cell stabilizer.[1] Its primary mechanism involves the inhibition of mast cell degranulation, a critical event in the allergic inflammatory cascade. By stabilizing mast cells, this compound prevents the release of a wide array of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, and, importantly, leukotrienes.[1] The stabilizing effect of this compound is primarily achieved by blocking the influx of extracellular calcium (Ca2+) into the mast cell cytoplasm, a crucial trigger for degranulation.[1]

Montelukast , in contrast, is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2] It does not inhibit the synthesis of leukotrienes but rather blocks their action at the receptor level. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key mediators in the pathophysiology of asthma and allergic rhinitis. By competitively binding to the CysLT1 receptor, Montelukast prevents leukotriene-mediated effects such as airway smooth muscle contraction, edema, and inflammatory cell infiltration.[2]

Quantitative Performance Comparison

Table 1: Pharmacodynamic Properties of this compound and Montelukast

ParameterThis compoundMontelukastReference(s)
Mechanism of Action Mast Cell Stabilizer (Inhibits mediator release)CysLT1 Receptor Antagonist[1][2]
Primary Target Mast Cell Calcium ChannelsCysteinyl Leukotriene Receptor 1 (CysLT1)[1][2]
Effect on Leukotriene Pathway Inhibition of Synthesis and ReleaseBlockade of Receptor-Mediated Effects[1][2]
IC50 (CysLT1 Receptor Binding) Not Applicable4.9 nM (in HEK293 cells expressing human CysLT1)[2]
Clinical Efficacy (Asthma) Dose-dependent improvement in FEV1 vs. placebo (p=0.011)Significant improvement in FEV1 vs. placebo[3][4]
Clinical Efficacy (Allergic Rhinitis) Demonstrated efficacy in improving nasal symptomsAs effective as loratadine, less effective than intranasal steroids[1][5]

FEV1: Forced Expiratory Volume in 1 second

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of this compound and Montelukast, the following diagrams illustrate their points of intervention in the leukotriene pathway.

leukotriene_synthesis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space MembranePhospholipids MembranePhospholipids ArachidonicAcid ArachidonicAcid MembranePhospholipids->ArachidonicAcid PLA2 LTA4 Leukotriene A4 ArachidonicAcid->LTA4 5-LOX PLA2 Phospholipase A2 5-LOX 5-Lipoxygenase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTC4_synthase LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTE4->CysLT1_Receptor Binds to InflammatoryResponse Bronchoconstriction, Inflammation, Mucus Secretion CysLT1_Receptor->InflammatoryResponse

Caption: The Leukotriene Synthesis Pathway.

drug_intervention_pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle) Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI CalciumInflux FcεRI->CalciumInflux Degranulation Degranulation CalciumInflux->Degranulation LeukotrieneRelease Leukotriene Release Degranulation->LeukotrieneRelease CysLT1_Receptor CysLT1 Receptor LeukotrieneRelease->CysLT1_Receptor Leukotrienes bind to InflammatoryResponse Inflammatory Response CysLT1_Receptor->InflammatoryResponse This compound This compound This compound->CalciumInflux Inhibits Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks

Caption: Sites of Action for this compound and Montelukast.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound and Montelukast.

Measurement of Intracellular Calcium Influx in Mast Cells

This protocol is essential for quantifying the mast cell stabilizing activity of compounds like this compound.

Objective: To measure changes in intracellular calcium concentration in mast cells following stimulation, in the presence and absence of an inhibitor.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Mast cell stimulant (e.g., antigen, ionomycin)

  • Test compound (this compound)

  • Fluorometric imaging system or flow cytometer

Procedure:

  • Cell Culture: Culture mast cells to confluency in appropriate medium.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove extracellular dye.

  • Incubation with Inhibitor: Incubate the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Stimulation and Measurement: Place the cells on the fluorometric imaging system or in the flow cytometer. Establish a baseline fluorescence reading. Add the mast cell stimulant and record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

  • Data Analysis: Calculate the peak increase in intracellular calcium concentration in response to the stimulant for both control and this compound-treated cells. Determine the IC50 value for the inhibition of calcium influx by this compound.[6][7][8][9][10]

Cysteinyl Leukotriene Receptor (CysLT1) Binding Assay

This protocol is used to determine the binding affinity of antagonists like Montelukast to the CysLT1 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CysLT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., HEK293-CysLT1)

  • Radiolabeled CysLT1 ligand (e.g., [3H]LTD4)

  • Test compound (Montelukast)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of Montelukast or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Montelukast. Calculate the Ki value using the Cheng-Prusoff equation.[11][12][13][14][15]

Measurement of Urinary Leukotriene E4 (uLTE4)

This in-vivo protocol assesses the overall body's production of cysteinyl leukotrienes and can be used to evaluate the efficacy of leukotriene synthesis inhibitors in a clinical setting.

Objective: To quantify the levels of LTE4, a stable metabolite of cysteinyl leukotrienes, in urine samples.

Materials:

  • Urine collection containers

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTE4 or Liquid chromatography-mass spectrometry (LC-MS) system

  • Creatinine assay kit

Procedure:

  • Sample Collection: Collect urine samples from subjects before and after treatment with the test compound.

  • Sample Preparation: Acidify the urine samples and perform solid-phase extraction to concentrate the leukotrienes and remove interfering substances.

  • Quantification:

    • ELISA: Use a commercial ELISA kit to quantify the concentration of LTE4 in the extracted samples according to the manufacturer's instructions.

    • LC-MS: For a more sensitive and specific measurement, use an LC-MS method to separate and quantify LTE4.

  • Normalization: Measure the creatinine concentration in the urine samples to normalize the LTE4 levels and account for variations in urine dilution.

  • Data Analysis: Express the results as pg of LTE4 per mg of creatinine. Compare the uLTE4 levels before and after treatment to assess the in-vivo efficacy of the drug in inhibiting leukotriene synthesis.[16][17][18][19][20]

Summary and Conclusion

This compound and Montelukast represent two distinct and valuable therapeutic approaches to managing leukotriene-mediated inflammation. This compound acts upstream by preventing the release of leukotrienes and other inflammatory mediators from mast cells, offering a broad anti-inflammatory effect. Its mechanism is dependent on the inhibition of calcium influx into mast cells. Montelukast acts downstream by selectively blocking the CysLT1 receptor, thereby preventing the specific actions of cysteinyl leukotrienes.

The choice between these two agents in a therapeutic or research context depends on the desired point of intervention in the inflammatory cascade. While Montelukast offers a targeted approach to blocking a key inflammatory pathway, this compound provides a more generalized suppression of mast cell-derived mediators.

Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two drugs in various inflammatory conditions. The experimental protocols provided in this guide offer a framework for conducting such investigations and advancing our understanding of leukotriene pathway modulation.

References

Cross-Validation of Andolast's Potential Efficacy in Animal Models of Allergic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of Andolast in various animal models of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. As comprehensive preclinical data for this compound in these specific models is not yet publicly available, this guide leverages its known mechanism of action to draw theoretical comparisons with established alternative treatments for which experimental data exists. The information presented aims to provide a valuable framework for researchers interested in the development and cross-validation of novel anti-allergic therapies.

Mechanism of Action: this compound

This compound is an anti-inflammatory and anti-allergic agent with a multi-faceted mechanism of action.[1] It is primarily classified as a mast cell stabilizer.[1] Upon exposure to an allergen, mast cells degranulate and release a cascade of inflammatory mediators, including histamine, leukotrienes, and cytokines, which drive the symptoms of an allergic reaction.[1] this compound effectively inhibits this process by blocking the influx of calcium ions into mast cells, a critical step for degranulation.[1]

Furthermore, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to the propagation of the allergic inflammatory response.[1] Studies have also indicated that this compound can inhibit the synthesis of Immunoglobulin E (IgE), the primary antibody involved in Type 1 hypersensitivity reactions, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[2]

Signaling Pathway of Allergic Inflammation and this compound's Intervention

Allergic Inflammation and this compound Intervention cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Differentiation cluster_b_cell_activation B-Cell Activation & IgE Synthesis cluster_mast_cell_degranulation Mast Cell Degranulation cluster_andolast_action This compound's Points of Intervention Allergen Allergen APC Antigen Presenting Cell Allergen->APC Mast_Cell Mast Cell Allergen->Mast_Cell Cross-links IgE Th0 Naive T-Cell APC->Th0 Presents Antigen Th2 Th2 Cell Th0->Th2 Differentiation B_Cell B-Cell Th2->B_Cell IL-4, IL-13 Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Plasma_Cell->IgE IgE->Mast_Cell Binds to FcεRI Mediators Histamine, Leukotrienes, Cytokines Mast_Cell->Mediators Degranulation Allergic_Symptoms Allergic Symptoms Mediators->Allergic_Symptoms This compound This compound This compound->Th2 Inhibits IL-4, IL-13 synthesis This compound->B_Cell Inhibits IgE synthesis This compound->Mast_Cell Inhibits Ca2+ influx

Caption: this compound's multi-target approach to inhibiting the allergic cascade.

Comparative Efficacy in Animal Models

The following tables summarize the efficacy of established treatments in animal models of allergic rhinitis, asthma, and atopic dermatitis. While direct experimental data for this compound is pending, a "Projected Outcome" is included based on its mechanism of action.

Allergic Rhinitis

Animal Model: Ovalbumin (OVA)-sensitized BALB/c mice.

Treatment GroupKey Efficacy ParametersReference
Vehicle Control High frequency of sneezing and nasal rubbing; significant infiltration of eosinophils and mast cells in nasal mucosa.[3]
Ciclesonide (intranasal) Significant reduction in sneezing and nasal rubbing; decreased infiltration of inflammatory cells in the nasal mucosa. Ciclesonide is a corticosteroid that reduces inflammation.[4][5]
Projected Outcome: this compound Theoretically, this compound would significantly reduce sneezing and nasal rubbing by stabilizing mast cells and inhibiting the release of histamine and other mediators. A decrease in inflammatory cell infiltration would also be expected due to the inhibition of pro-inflammatory cytokines.-
Asthma

Animal Model: Ovalbumin (OVA)-induced murine asthma model.

Treatment GroupKey Efficacy ParametersReference
Vehicle Control Pronounced airway hyperresponsiveness (AHR); significant eosinophilic inflammation in bronchoalveolar lavage fluid (BALF); increased mucus production.[1][2]
Budesonide (inhaled) Ameliorated allergic airway inflammation and significantly reduced AHR; decreased levels of inflammatory cells in BALF and reduced mucus production. Budesonide is an inhaled corticosteroid with potent anti-inflammatory effects.[1][1][2]
Projected Outcome: this compound Based on its mechanism, this compound is projected to reduce AHR by preventing the release of bronchoconstrictive mediators from mast cells. A significant reduction in airway inflammation and mucus production is also anticipated due to the inhibition of Th2 cytokines like IL-4 and IL-13.-
Atopic Dermatitis

Animal Model: 2,4-Dinitrofluorobenzene (DNFB)-induced allergic dermatitis in mice.

Treatment GroupKey Efficacy ParametersReference
Vehicle Control Severe scratching behavior; marked thickening of the epidermis and dermis; significant infiltration of inflammatory cells.[6]
Tacrolimus (topical) Significant inhibition of scratching behavior; reduced epidermal thickening and inflammatory cell infiltration. Tacrolimus is a calcineurin inhibitor that suppresses T-cell activation and inflammatory cytokine production.[6][7]
Projected Outcome: this compound Theoretically, topical or systemic administration of this compound would alleviate scratching behavior by inhibiting mast cell degranulation and the release of pruritic mediators. A reduction in skin inflammation and thickness is also expected due to its inhibitory effects on pro-inflammatory cytokines.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future cross-validation studies.

Allergic Rhinitis Mouse Model

Objective: To induce allergic rhinitis in mice to evaluate the efficacy of therapeutic interventions.

Protocol:

  • Animals: 6-8 week old male BALB/c mice.

  • Sensitization: Mice are sensitized by intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 1 and 6.[3]

  • Challenge: From day 8 to day 14, mice are challenged daily with intranasal administration of 1% OVA solution.[3]

  • Treatment: Test compounds (e.g., intranasal Ciclesonide) or vehicle are administered prior to each challenge.

  • Assessment:

    • Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge.[3]

    • Histology: Nasal mucosal tissues are collected for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils, mast cells) using stains like Hematoxylin and Eosin (H&E) and Toluidine Blue.[3]

    • Serum IgE: Blood is collected to measure total and OVA-specific IgE levels by ELISA.[3]

Experimental Workflow: Allergic Rhinitis Model

Allergic Rhinitis Experimental Workflow Start Start Sensitization Sensitization: Day 1 & 6 IP OVA/Alum Start->Sensitization Challenge Challenge: Day 8-14 Intranasal OVA Sensitization->Challenge Treatment Treatment: Daily before challenge Challenge->Treatment Assessment Assessment: - Nasal Symptoms - Histology - Serum IgE Challenge->Assessment End End Assessment->End

Caption: Workflow for inducing and assessing allergic rhinitis in a mouse model.

Asthma Mouse Model

Objective: To establish a murine model of allergic asthma to test anti-inflammatory and bronchodilatory compounds.

Protocol:

  • Animals: 6-8 week old male BALB/c mice.

  • Sensitization: Mice are sensitized with two intraperitoneal injections of 20 µg OVA with 2 mg aluminum hydroxide on days 0 and 14.

  • Challenge: On days 24, 26, and 28, mice are challenged with 1% OVA aerosol for 30 minutes.

  • Treatment: Test compounds (e.g., inhaled Budesonide) or vehicle are administered prior to each challenge.

  • Assessment (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with saline, and the BALF is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Lung tissues are fixed, sectioned, and stained (H&E for inflammation, Periodic acid-Schiff for mucus) to assess airway inflammation and remodeling.

Atopic Dermatitis Mouse Model

Objective: To induce an atopic dermatitis-like phenotype in mice for evaluating topical and systemic treatments.

Protocol:

  • Animals: 6-8 week old male BALB/c or NC/Nga mice.

  • Sensitization and Challenge: A 20 µL solution of 0.5% 2,4-Dinitrofluorobenzene (DNFB) in an acetone and olive oil mixture (4:1) is applied to the shaved dorsal skin and the right ear on day 0 (sensitization) and then repeatedly on days 7, 14, 21, and 28 (challenge).[6]

  • Treatment: Test compounds (e.g., topical Tacrolimus) or vehicle are applied daily from day 14 to day 28.

  • Assessment:

    • Skin Lesion Severity: The severity of skin lesions (erythema, edema, excoriation, dryness) is scored. Ear thickness is measured with a digital caliper.

    • Scratching Behavior: The number of scratching bouts is counted over a defined period.[6]

    • Histology: Skin biopsies are taken for histological analysis of epidermal thickness and inflammatory cell infiltration.[6]

    • Serum IgE: Blood is collected to measure total IgE levels.[6]

Conclusion

While direct preclinical data on the efficacy of this compound in animal models of allergic rhinitis, asthma, and atopic dermatitis is not yet available, its well-characterized mechanism of action provides a strong rationale for its potential therapeutic benefit in these conditions. The established animal models and the data from comparator drugs presented in this guide offer a solid foundation for designing and conducting future cross-validation studies. Such studies will be crucial to definitively determine the therapeutic potential of this compound and its positioning relative to existing treatments for allergic diseases. The multi-target nature of this compound, inhibiting both mast cell degranulation and key Th2 cytokines, suggests it may offer a broad and effective approach to managing the complex pathophysiology of allergic inflammation.

References

Reproducibility of Andolast's Anti-Inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency and comparative efficacy of a novel anti-inflammatory agent is paramount. This guide provides an objective comparison of Andolast's performance with established alternatives, supported by available experimental data, and addresses the critical issue of reproducibility.

However, it is crucial to acknowledge the inherent variability in preclinical inflammatory assays. Studies have shown significant inter-laboratory variation in the measurement of cytokines, which can be influenced by the specific assay platforms and protocols used.[1][2][3][4] This underscores the importance of standardized protocols and the need for independent verification of in vitro findings.

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive overview, this section compares this compound with two widely used anti-inflammatory agents in the context of asthma and allergy: Cromolyn Sodium (a mast cell stabilizer) and Montelukast (a leukotriene receptor antagonist).

Mechanism of Action and Performance Data
FeatureThis compoundCromolyn SodiumMontelukast
Primary Mechanism Mast cell stabilizer and inhibitor of pro-inflammatory cytokine synthesis.[1]Mast cell stabilizer; inhibits the release of histamine and other inflammatory mediators from mast cells.[5][6]Selective leukotriene receptor antagonist; blocks the action of cysteinyl leukotriene D4.
Key Molecular Actions Blocks calcium ion influx into mast cells, preventing degranulation. Inhibits the synthesis of IL-4 and IL-13.[1]Inhibits mast cell degranulation triggered by immunological and non-immunological stimuli.[5][6]Binds with high affinity and selectivity to the CysLT1 receptor, inhibiting the physiologic actions of LTD4.
Reported In Vitro Effects Reduces IL-4 mRNA levels in stimulated T cells by approximately 45%. Reduces expression of epsilon germline transcripts in stimulated PBMCs by about 36%.[2]Inhibits histamine release from mast cells.[5]Potent and selective inhibitor of [3H]-LTD4 binding to its receptor.
Clinical Efficacy Highlight Dose-dependent improvement in FEV1 in patients with mild to moderate asthma (p=0.011 vs. placebo in the ANDAST trial).[3]Effective in the prophylactic management of asthma and allergic rhinitis.[5][6]Effective in preventing exercise-induced bronchospasm and in the maintenance treatment of asthma.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of scientific findings. Below are representative methodologies for key assays used to evaluate the anti-inflammatory effects of compounds like this compound.

Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Principle: Mast cells are stimulated to degranulate, releasing enzymes such as β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured colorimetrically as an index of degranulation.

General Protocol:

  • Cell Culture: Murine mast cell lines (e.g., MC/9) or primary human mast cells are cultured under appropriate conditions.

  • Sensitization (Optional): For IgE-mediated degranulation, cells are sensitized with anti-DNP IgE overnight.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a control vehicle for a specified period (e.g., 30-60 minutes).

  • Stimulation: Degranulation is induced by adding a stimulant such as compound 48/80, calcium ionophore A23187, or an antigen (DNP-HSA for sensitized cells).

  • Sample Collection: After incubation (e.g., 30 minutes), the cell suspension is centrifuged, and the supernatant is collected.

  • β-Hexosaminidase Assay:

    • An aliquot of the supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.

    • The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate).

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of degranulation is calculated relative to a positive control (fully lysed cells). The inhibitory effect of this compound is determined by comparing the degranulation in treated versus untreated, stimulated cells.

IL-4 and IL-13 Inhibition Assay (ELISA)

This assay quantifies the reduction in the secretion of the pro-inflammatory cytokines IL-4 and IL-13 from immune cells.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-4 or IL-13 in cell culture supernatants.

General Protocol:

  • Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line are cultured. The cells are stimulated with agents known to induce cytokine production (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).

  • Treatment: Cells are co-incubated with the stimulant and various concentrations of this compound or a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for human IL-4 or IL-13.

    • The plate is washed and blocked to prevent non-specific binding.

    • Standards and collected supernatants are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for IL-4 or IL-13 is added.

    • After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated using the recombinant cytokine standards. The concentration of IL-4 or IL-13 in the samples is interpolated from this curve. The percentage inhibition by this compound is calculated by comparing cytokine levels in treated versus untreated, stimulated cells.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a clear understanding of this compound's function and evaluation.

Andolast_Mechanism cluster_mast_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Ca_Channel Ca2+ Channel IgE_Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Granule_Release Granule Release (Histamine, etc.) Ca_Influx->Granule_Release Triggers Inflammation Inflammatory Response Granule_Release->Inflammation Leads to This compound This compound This compound->Ca_Channel Blocks

Caption: this compound's mechanism of action in mast cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical cluster_clinical Clinical Trials Assay1 Mast Cell Degranulation Assay Model1 Animal Models of Allergic Asthma Assay1->Model1 Assay2 Cytokine Inhibition (IL-4, IL-13) ELISA Assay2->Model1 Assay3 Signaling Pathway Analysis (e.g., Western Blot) Assay3->Model1 Phase1 Phase I (Safety) Model1->Phase1 Model2 Pharmacokinetic/ Pharmacodynamic Studies Model2->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3

Caption: General workflow for anti-inflammatory drug evaluation.

References

Andolast's Potential in Steroid-Resistant Asthma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Currently, there is a lack of direct clinical or preclinical studies evaluating the efficacy of Andolast specifically in steroid-resistant asthma models. The available data for this compound is derived from trials in patients with mild to moderate asthma. This guide provides a comparative analysis of this compound against established treatments for steroid-resistant asthma by examining its mechanism of action in the context of the pathophysiology of steroid resistance. While direct efficacy data is absent, this guide aims to offer a scientifically grounded perspective for researchers and drug development professionals on the potential, and limitations, of this compound for this challenging patient population.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound in mild to moderate asthma and compares it with the performance of other biologics and add-on therapies commonly used in the management of severe, steroid-resistant asthma. It is crucial to note that the patient populations and study designs for this compound and the comparator drugs are different.

Treatment (Drug Class)Patient PopulationKey Efficacy EndpointsResults
This compound (Mast Cell Stabilizer, Potassium Channel Opener)Mild to Moderate AsthmaChange in FEV1 from baseline after 12 weeksDose-dependent significant improvement over placebo (p=0.011 for 2, 4, 8 mg doses vs. placebo)[1][2]
Reduction in rescue medication useSignificantly reduced compared to placebo[1][2]
Reduction in asthma exacerbationsSignificantly decreased incidence compared to placebo[1][2]
Mepolizumab (Anti-IL-5 Monoclonal Antibody)Severe Eosinophilic Asthma (often steroid-resistant)Reduction in annualized exacerbation rateApproximately 50% reduction compared to placebo[3]. A real-world study showed a 53.1% relative reduction[4]
Improvement in FEV1Significant improvements observed in real-world studies[5]
Benralizumab (Anti-IL-5Rα Monoclonal Antibody)Severe Eosinophilic Asthma (often steroid-resistant)Reduction in annualized exacerbation rateUp to 70% reduction compared to placebo[6]
Improvement in FEV1Significant increase from baseline (e.g., 26.8% at 52 weeks in one study)[7]
Oral Corticosteroid (OCS) dose reductionMedian reduction of 75% from baseline[6]
Azithromycin (Macrolide Antibiotic)Severe Asthma (including steroid-resistant)Reduction in exacerbation rateReduced from 2.01 to 1.2 exacerbations per person-year compared to placebo in one study[8][9]
Improvement in quality of lifeSignificant improvement noted[8][9]

Signaling Pathways and Mechanisms of Action

This compound's Mechanism of Action

This compound is understood to have a multi-faceted mechanism of action, primarily as an anti-inflammatory and anti-allergic agent. Its key actions include stabilizing mast cells, which prevents the release of histamine, leukotrienes, and cytokines. It also inhibits the synthesis of pro-inflammatory cytokines like IL-4 and IL-13 and is a potassium channel opener, which may contribute to bronchodilation.[10]

andolast_mechanism cluster_mast_cell Mast Cell cluster_t_cell T-Cell Allergen Allergen Ca_influx Ca2+ Influx Allergen->Ca_influx Degranulation Degranulation (Histamine, Leukotrienes) Ca_influx->Degranulation This compound This compound This compound->Ca_influx Inhibits T_Cell_Activation T-Cell Activation Cytokine_Synth IL-4, IL-13 Synthesis T_Cell_Activation->Cytokine_Synth Andolast_T This compound Andolast_T->Cytokine_Synth Inhibits

Caption: this compound's dual mechanism of action.

Pathophysiology of Steroid-Resistant Asthma

Steroid resistance in asthma is often characterized by a shift away from the typical Th2-dominant, eosinophilic inflammation to a Th17-dominant, neutrophilic inflammation. Key pathways involved include the IL-17 and IL-33/ILC2 axes, and reduced activity of histone deacetylase 2 (HDAC2), which is crucial for the anti-inflammatory action of corticosteroids.[11][12][13]

steroid_resistance_pathway cluster_th17 Th17 Pathway cluster_il33 IL-33/ILC2 Pathway cluster_hdac2 HDAC2 Dysfunction Th17 Th17 Cells IL17 IL-17 Th17->IL17 Neutrophil_Recruitment Neutrophil Recruitment IL17->Neutrophil_Recruitment Steroid_Resistance Steroid Resistance Neutrophil_Recruitment->Steroid_Resistance Epithelial_Damage Epithelial Damage IL33 IL-33 Epithelial_Damage->IL33 ILC2 Innate Lymphoid Cells (ILC2) IL33->ILC2 Type2_Cytokines Type 2 Cytokines (IL-5, IL-13) ILC2->Type2_Cytokines Type2_Cytokines->Steroid_Resistance Oxidative_Stress Oxidative Stress HDAC2 HDAC2 Activity Oxidative_Stress->HDAC2 Reduces Inflammatory_Genes Inflammatory Gene Expression HDAC2->Inflammatory_Genes Suppresses Inflammatory_Genes->Steroid_Resistance Corticosteroids Corticosteroids Corticosteroids->HDAC2 Requires experimental_workflow Start Start Sensitization Sensitization (e.g., OVA + Alum) Start->Sensitization Challenge Airway Challenge (e.g., OVA + LPS) Sensitization->Challenge Randomization Randomization Challenge->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Dexamethasone Randomization->Group2 Group3 Group 3: This compound Randomization->Group3 Evaluation Evaluation: AHR, BALF analysis, Histology, Cytokines Group1->Evaluation Group2->Evaluation Group3->Evaluation End End Evaluation->End

References

Benchmarking Andolast's Safety Profile Against Other Anti-Allergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Andolast, a novel anti-allergic agent, with established treatments for allergic conditions, including montelukast, cetirizine, and cromolyn sodium. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an anti-inflammatory and anti-allergic agent under investigation for the treatment of respiratory conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action involves the stabilization of mast cells by blocking calcium ion influx, which in turn prevents the release of inflammatory mediators.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines like IL-4 and IL-13.[1] Clinical trials have demonstrated this compound's efficacy in improving lung function and reducing asthma exacerbations.[2] While these trials have reported a favorable safety profile, detailed quantitative data on adverse events are not yet widely available in published literature. This guide synthesizes the available information on this compound and compares it with the well-documented safety profiles of other commonly used anti-allergic drugs.

Mechanism of Action

This compound's dual mechanism of targeting both mast cell degranulation and cytokine synthesis suggests a comprehensive approach to managing allergic inflammation.[1]

cluster_this compound This compound's Dual Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell binds to IgE on Ca_influx Ca²+ Influx MastCell->Ca_influx triggers Cytokine_synthesis Synthesis of IL-4, IL-13 MastCell->Cytokine_synthesis Degranulation Degranulation Ca_influx->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Inflammation Allergic Inflammation Mediators->Inflammation Cytokine_synthesis->Inflammation This compound This compound This compound->Ca_influx inhibits This compound->Cytokine_synthesis inhibits

Figure 1: this compound's inhibitory action on mast cell degranulation and cytokine synthesis.

Comparative Safety Profile

The following table summarizes the known adverse events associated with this compound and the comparator drugs based on available clinical trial data and prescribing information. It is important to note that direct comparative trials of this compound against these agents are limited, and the incidence of adverse events can vary based on the patient population and study design.

Adverse EventThis compound (Frequency Not Reported)MontelukastCetirizineCromolyn Sodium (Inhalation)
Neurological HeadacheHeadache, dizziness, fatigue, somnolence, psychiatric events (rare)Somnolence, fatigue, dizzinessDizziness, headache (infrequent)
Respiratory -Upper respiratory infection, cough, pharyngitisPharyngitis, rhinitisThroat irritation, cough, bronchospasm (rare)
Gastrointestinal -Abdominal pain, dyspepsia, nauseaDry mouth, nausea, abdominal painNausea, unpleasant taste
Dermatological -Rash-Rash (rare)

Note: The safety profile of this compound is based on preliminary data and may be subject to change as more extensive clinical trial results become available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology assessment of new anti-allergic drugs are guided by international regulatory bodies. Below are generalized workflows for preclinical and clinical safety evaluations.

Preclinical Toxicology Workflow

Preclinical safety evaluation for inhaled anti-allergic drugs typically follows guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

cluster_preclinical Generalized Preclinical Safety Evaluation Workflow start Test Substance (e.g., this compound) acute_tox Acute Toxicity Studies (e.g., OECD TG 436) start->acute_tox repeat_dose_tox Repeated-Dose Toxicity Studies (e.g., OECD TG 412/413) start->repeat_dose_tox genotox Genotoxicity Assays start->genotox repro_tox Reproductive & Developmental Toxicity Studies start->repro_tox safety_pharm Safety Pharmacology start->safety_pharm acute_tox->repeat_dose_tox report Toxicology Profile & Risk Assessment acute_tox->report carcinogenicity Carcinogenicity Studies repeat_dose_tox->carcinogenicity repeat_dose_tox->report genotox->carcinogenicity genotox->report carcinogenicity->report repro_tox->report safety_pharm->report

Figure 2: Key stages in the preclinical safety assessment of an inhaled anti-allergic drug.

Clinical Trial Safety Assessment Workflow

The clinical evaluation of safety for new drugs for allergic rhinitis and asthma is guided by documents such as the European Medicines Agency's (EMA) "Guideline on the clinical investigation of medicinal products for the treatment of asthma" and "Guideline on the clinical development of medicinal products for the treatment of allergic rhino-conjunctivitis".[3][4]

cluster_clinical Generalized Clinical Trial Safety Assessment Workflow phase1 Phase I (Healthy Volunteers) - Dose escalation - Tolerability phase2 Phase II (Patients) - Dose-ranging - Efficacy & Safety phase1->phase2 phase3 Phase III (Large Patient Population) - Confirmatory Efficacy - Adverse Event Monitoring phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda phase4 Phase IV (Post-Marketing Surveillance) - Long-term safety - Rare adverse events nda->phase4

Figure 3: Phases of clinical development for assessing the safety of a new anti-allergic drug.

Conclusion

References

Independent Validation of Andolast: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available clinical trial data for Andolast against established alternative treatments for asthma and allergic rhinitis. The information is intended to support independent validation and inform research and drug development efforts.

Comparative Efficacy in Asthma

The primary indication for this compound is the treatment of mild to moderate asthma. Clinical trial data from the ANDAST trial has demonstrated its efficacy in improving lung function and reducing asthma symptoms. This section compares the performance of this compound with other commonly prescribed asthma medications: Montelukast (a leukotriene receptor antagonist), Fluticasone Propionate (an inhaled corticosteroid), and Cromolyn Sodium (a mast cell stabilizer).

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from clinical trials of this compound and its comparators. It is important to note that the data is collated from separate studies with inherent differences in patient populations, study designs, and baseline characteristics, which may limit direct cross-trial comparisons.

Drug Trial/Study Patient Population Dosage Treatment Duration Primary Outcome: Change in FEV1 Secondary Outcomes
This compound ANDAST Trial549 symptomatic patients with mild to moderate asthma2 mg, 4 mg, 8 mg t.i.d.12 weeksDose-dependent significant improvement over placebo (p = 0.011 for overall comparison)- Significantly increased asthma control days and free days.- Significantly reduced use of rescue medication.- Significantly decreased incidence of asthma exacerbations.
Montelukast Subgroup analysis of a pediatric trial87 patients (6-14 years old) with milder asthma (FEV1 > 75% predicted)5 mg once daily8 weeksSignificant improvement in percentage change from baseline compared to placebo (p = 0.005).- Significantly improved PEF.- Reduced nocturnal awakenings.- Improved quality of life.
Montelukast Pooled analysis of 7 studiesAdults with mild-to-moderate chronic asthma (baseline FEV1 > 80% or > 75% predicted)Not specified in abstractNot specified in abstract7-8% improvement from baseline vs. 1-4% for placebo (p ≤ 0.02).- Increased rescue-free days (22-30% vs. 8-13% for placebo).
Fluticasone Propionate Dose-ranging study672 patients with moderate asthma50, 100, 200, 400 µg b.i.d.4 weeksDose-related increase in percent predicted FEV1 (increase per doubling dose = 1.1%).- Dose-related increases in morning and evening PEFR.- Dose-related reduction in rescue bronchodilator use.
Cromolyn Sodium Double-blind, placebo-controlled trial83 adult chronic asthmatics1 mg per actuation (MDI)10 weeks (double-blind phase)Significant improvement in FEV1 at each clinic visit compared to placebo (p < 0.05).- Significant improvement in daily diary symptoms (cough, breathlessness, asthma severity).- Reduced concomitant bronchodilator use.

Experimental Protocols

Detailed methodologies are crucial for the independent assessment of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

This compound: The ANDAST Trial
  • Study Design: A multicentered, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 549 adult patients with symptomatic mild or moderate asthma.

  • Intervention: Patients were randomized to receive one of three doses of this compound (2 mg, 4 mg, or 8 mg) administered three times daily (t.i.d.) or a matching placebo.

  • Duration: 12 weeks.

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the absolute value of Forced Expiratory Volume in one second (FEV1) after 12 weeks of treatment.

  • Secondary Outcomes: Efficacy and safety were also evaluated through Peak Expiratory Flow Rate (PEFR), a daily symptom diary, and a quality of life questionnaire. Other secondary endpoints included the number of asthma control days, rescue medication use, and the incidence of asthma exacerbations.

  • Statistical Analysis: Treatment groups were compared for homogeneity at baseline. A one-way ANOVA with treatment as a fixed effect and baseline values as a covariate was used for the primary analysis of continuous variables. A dose-response methodology was used to compare the three this compound doses with placebo.

Montelukast: Pediatric Asthma Study
  • Study Design: An 8-week multi-center, randomized, double-blind, parallel-group study.

  • Participants: A subgroup of 87 patients aged 6-14 years with milder persistent asthma, defined as a baseline FEV1 of >75% of the predicted value.

  • Intervention: Patients received either montelukast 5 mg or a placebo once daily.

  • Duration: 8 weeks.

  • Primary Outcome: The percentage change in FEV1 from baseline compared with placebo.

  • Secondary Outcomes: Other efficacy endpoints included clinic-measured Peak Expiratory Flow (PEF), number of nocturnal awakenings, and quality of life assessments.

Fluticasone Propionate: Dose-Ranging Study
  • Study Design: A 4-week, multicenter, double-blind, randomized, parallel group study.

  • Participants: 672 patients with moderate asthma who were already receiving inhaled steroid therapy.

  • Intervention: Patients were randomized to one of four doses of inhaled fluticasone propionate (50, 100, 200, or 400 micrograms twice daily) or beclomethasone dipropionate (200 micrograms twice daily).

  • Duration: 4 weeks.

  • Primary Outcome: The study aimed to investigate the dose-effect relationship of fluticasone propionate on lung function.

  • Efficacy Measures: Efficacy was assessed through morning and evening Peak Expiratory Flow Rate (PEFR), clinic lung function tests (including FEV1 and FVC), percentage of symptom-free days, and the use of extra bronchodilators.

Cromolyn Sodium: MDI Efficacy Study
  • Study Design: A double-blind, placebo-controlled, parallel-group study.

  • Participants: 93 subjects with asthma (aged 8 to 58 years) whose condition was well-controlled with cromolyn sodium capsules.

  • Intervention: After a single-blind placebo washout period that induced worsening of asthma, patients were randomized to receive either active cromolyn sodium or placebo via a metered-dose inhaler (MDI).

  • Duration: A 10-week double-blind treatment phase.

  • Efficacy Variables: Efficacy was evaluated using daily diary data (symptoms), physician evaluations, and spirometry (including FEV1).

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is attributed to its role as a mast cell stabilizer and its ability to inhibit the synthesis of pro-inflammatory cytokines. The following diagrams illustrate the key signaling pathways involved.

This compound's Inhibition of Mast Cell Degranulation

This compound's primary mechanism of action involves the stabilization of mast cells by preventing the influx of calcium ions (Ca2+), a critical step in the degranulation process that releases histamine and other inflammatory mediators.

MastCellDegranulation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling_Cascade Signaling Cascade FcεRI->Signaling_Cascade Activates Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Signaling_Cascade->Ca_Channel Opens Degranulation Degranulation (Release of Histamine, Leukotrienes, etc.) Ca_Influx->Degranulation Triggers This compound This compound This compound->Ca_Channel Inhibits

This compound blocks calcium channels to prevent mast cell degranulation.
This compound's Inhibition of Pro-inflammatory Cytokine Synthesis

In addition to stabilizing mast cells, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, IL-4 and IL-13, which are crucial in the inflammatory cascade of allergic asthma.

CytokineInhibition cluster_TCell T-Cell cluster_effects Downstream Effects TCR T-Cell Receptor (TCR) Signaling_Pathway Intracellular Signaling Pathway TCR->Signaling_Pathway Stimulation Antigenic Stimulation Stimulation->TCR Activates Gene_Transcription Gene Transcription (IL-4 & IL-13 genes) Signaling_Pathway->Gene_Transcription Cytokine_Synthesis IL-4 & IL-13 Synthesis Gene_Transcription->Cytokine_Synthesis Inflammation Airway Inflammation Cytokine_Synthesis->Inflammation IgE_Production IgE Production Cytokine_Synthesis->IgE_Production This compound This compound This compound->Signaling_Pathway Inhibits

This compound inhibits signaling pathways leading to IL-4 and IL-13 synthesis.

Experimental Workflow for a Typical Asthma Clinical Trial

The following diagram outlines a generalized workflow for a randomized, placebo-controlled clinical trial investigating a new asthma treatment, based on the protocols reviewed.

ExperimentalWorkflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, Symptoms, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_Up Follow-up Visits (Assessments at intervals) Treatment_Period->Follow_Up Final_Assessment Final Assessment (Primary & Secondary Endpoints) Follow_Up->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison) Final_Assessment->Data_Analysis

Generalized workflow for a randomized controlled asthma clinical trial.

Safety Operating Guide

Safe Disposal Protocol for Andolast

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Andolast is critical for ensuring laboratory safety and minimizing environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals handling this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the handling occurs in a designated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[1]

    • Hand Protection: Use chemical-resistant protective gloves.

    • Body Protection: Wear impervious clothing, such as a lab coat.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]

  • Handling Precautions:

    • Avoid all personal contact, including inhalation.[1]

    • Wash hands thoroughly after handling.[1]

    • Prevent the release of this compound into the environment.[1]

This compound Profile and Hazard Data

This table summarizes key quantitative data for this compound (CAS No. 132640-22-3).

PropertyValueSource
Molecular Formula C15H11N9O[1]
Molecular Weight 333.31 g/mol [2]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound waste. These procedures are based on the compound's hazardous properties and standard laboratory practices.

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to pure, solid this compound, including expired product or residual amounts.

  • Segregation: Do not mix this compound waste with other chemical waste unless directed by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials like strong acids or bases.[1]

  • Containerization:

    • Place the solid this compound waste in a clearly labeled, sealable hazardous waste container.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (132640-22-3), and the relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from drains and sources of ignition, while awaiting pickup.[1]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. The final disposal method must be an approved waste disposal plant, likely involving high-temperature incineration to ensure complete destruction.[1][3]

Protocol 2: Decontamination and Disposal of Contaminated Labware

This protocol covers disposable items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with this compound.

  • Gross Decontamination: If applicable, remove as much residual this compound as possible.

  • Collection: Place all contaminated disposable items into a designated hazardous waste container. This is often a labeled, lined container or a specific "Trace Waste" sharps container for items like contaminated syringes.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contaminant (this compound).

  • Final Disposal: Dispose of the container through your institution's hazardous waste management program. Do not mix this waste with regular trash or biohazardous waste.

Protocol 3: Disposal of Liquid Solutions Containing this compound

This protocol applies to solutions containing dissolved this compound.

  • Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed hazardous waste container. Do not pour this compound solutions down the drain due to its high aquatic toxicity.[1]

  • Containerization: Use a compatible, leak-proof container. If using solvents, ensure the container is appropriate for flammable waste.

  • Labeling: Label the container with "Hazardous Waste," list all chemical components including solvents and their approximate concentrations, and affix the relevant hazard pictograms.

  • Storage: Store the sealed liquid waste container in a secondary containment tray or cabinet designed for hazardous liquids.

  • Final Disposal: Arrange for pickup and disposal via your institution's EHS-approved hazardous waste vendor.

Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_0 Waste Identification cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound (Unused/Expired) waste_type->solid Solid liquid Liquid Solution (Aqueous/Solvent) waste_type->liquid Liquid labware Contaminated Labware (Gloves, Vials, Tips) waste_type->labware Contaminated Solid container_solid Seal in Labeled Hazardous Waste Container solid->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid->container_liquid container_labware Collect in Labeled Trace Waste Container labware->container_labware storage Store in Designated Secondary Containment Area container_solid->storage container_liquid->storage container_labware->storage disposal Dispose via Approved Hazardous Waste Plant storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

Disclaimer: These guidelines are for informational purposes. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Disposal procedures must comply with all local, state, and federal regulations. Contact your Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Andolast

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for Andolast, a compound identified as an anti-allergic agent with potential applications in asthma research.[1][2] Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment.

Chemical and Hazard Information

PropertyValueReference
Chemical Name 4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide[3]
Molecular Formula C15H11N9O[4]
Molecular Weight 333.31 g/mol [4]
CAS Number 132640-22-3[4]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[4]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure through inhalation, skin contact, or ingestion.[5] The following PPE should be worn at all times in the laboratory where this compound is handled:

  • Gloves : Two pairs of powder-free chemotherapy-grade gloves are required.[6][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Gloves must be changed every 30-60 minutes, or immediately if they become contaminated or damaged.[5]

  • Gown : A disposable, solid-front protective gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[7][8] Gowns should be changed at the end of a procedure or immediately in the event of a spill.[9]

  • Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against splashes.[5][8]

  • Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is necessary.[10] All work with solid this compound should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.[11]

Operational Plan for Handling this compound

A systematic workflow is critical to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, clearly marked with hazard signs.

  • Ensure a certified chemical fume hood is used for all weighing and solution preparation activities to avoid dust and aerosol formation.[4]

  • An eyewash station and safety shower must be readily accessible.[12]

2. Handling Procedures:

  • Before handling, wash hands thoroughly.[7]

  • Don all required PPE as outlined above.

  • When weighing the powdered form, use careful techniques to minimize dust generation.

  • For solution preparation, add the solvent to the solid this compound slowly to avoid splashing.

  • Avoid eating, drinking, or smoking in the designated handling area.[4]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[4]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate and restrict access to the spill area.

  • Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite).

  • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.

  • Decontaminate the spill area and any affected equipment with alcohol.[4]

  • Collect all contaminated materials for disposal as hazardous waste.[4]

First Aid:

  • If Swallowed : Call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[4]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste.[13]

  • Waste Containers : Use designated, clearly labeled, and sealed hazardous waste containers.[13] For sharps such as needles or syringes that have contacted this compound, use a designated sharps container which is then placed inside a hazardous waste container.[13]

  • Disposal Method : Dispose of all this compound waste as hazardous chemical waste through an approved waste disposal plant, in accordance with all federal, state, and local regulations.[4] Do not dispose of this compound or its containers in general trash or down the drain.[4]

Andolast_Handling_Workflow start Start: Receive this compound prep Preparation - Don Full PPE - Prepare Handling Area - Use Fume Hood start->prep Verify SDS handling Handling - Weighing - Solution Preparation prep->handling storage Storage - Tightly Sealed Container - -20°C (Powder) - -80°C (Solution) handling->storage Store Unused Material spill Accidental Release - Evacuate & Secure - Use Spill Kit - Decontaminate handling->spill If Spill Occurs disposal Waste Disposal - Segregate Waste - Use Labeled Hazardous  Waste Containers handling->disposal Dispose Contaminated Items storage->handling Retrieve for Use spill->disposal Dispose Cleanup Material end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.